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  • Product: 6-chloro-4-fluoro-7-methyl-1H-indole
  • CAS: 1167056-54-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 6-chloro-4-fluoro-7-methyl-1H-indole (CAS 1167056-54-3): Synthesis, Characterization, and Applications in Drug Discovery

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth technical overview of 6...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth technical overview of 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3), a halogen- and methyl-substituted indole derivative poised for application in drug discovery and development. We will explore its fundamental physicochemical properties, propose a detailed and rational synthetic pathway, outline expected spectroscopic characteristics for structural verification, and discuss its potential as a strategic building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic intermediate.

Introduction: The Privileged Indole Scaffold and the Subject Compound

The indole nucleus, a bicyclic structure composed of a fused benzene and pyrrole ring, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules like serotonin make it a frequent component of pharmacologically active compounds.[3] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, such as lipophilicity and metabolic stability.[4][5]

6-chloro-4-fluoro-7-methyl-1H-indole is a unique intermediate, functionalized at three key positions on its carbocyclic ring. The presence of both chlorine and fluorine atoms offers distinct modulatory effects on its chemical behavior and potential biological interactions, a common strategy in modern medicinal chemistry.[4] This guide serves to consolidate the available technical data and provide expert insights into the practical application of this compound.

Figure 1: General indole scaffold and the target compound structure.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The data for 6-chloro-4-fluoro-7-methyl-1H-indole are summarized below.

PropertyValueSource(s)
CAS Number 1167056-54-3[6]
Molecular Formula C₉H₇ClFN[6]
Molecular Weight 183.61 g/mol [6]
Appearance Powder or crystals; Solid
Predicted pKa 15.80 ± 0.30[6]
Synonyms 1H-Indole, 6-chloro-4-fluoro-7-methyl-; KB-3356393[6]

The substituents significantly influence the reactivity of the indole ring. The fluorine at C4 and chlorine at C6 are electron-withdrawing groups that decrease the electron density of the benzene portion of the ring system. The methyl group at C7 is a weak electron-donating group. These substitutions primarily impact electrophilic substitution on the benzene ring, while the pyrrole ring remains the preferred site for most electrophilic attacks, typically at the C3 position.[7]

Proposed Synthesis and Mechanistic Insights

Synthesis_Workflow start Starting Material: 3-Chloro-5-fluoro-2-methylaniline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 Intermediate 1: 3-Chloro-5-fluoro-2-methyl-6-nitroaniline step1->intermediate1 step2 Reduction (e.g., Fe, HCl or H2, Pd/C) intermediate1->step2 intermediate2 Intermediate 2: 3-Chloro-5-fluoro-2-methylbenzene-1,6-diamine step2->intermediate2 step3 Condensation (Glyoxal) intermediate2->step3 intermediate3 Cyclization Intermediate step3->intermediate3 step4 Reductive Cyclization (e.g., Sodium Dithionite) intermediate3->step4 product Final Product: 6-chloro-4-fluoro-7-methyl-1H-indole step4->product

Figure 2: Proposed synthetic workflow for the target indole.
Step-by-Step Experimental Protocol:
  • Step 1: Synthesis of 2-Chloro-4-fluoro-3-methyl-6-nitrotoluene from 2-Chloro-4-fluoro-3-methyltoluene.

    • Rationale: Introduction of a nitro group ortho to the methyl group is the first key step. This nitro group will ultimately be reduced to an amine, which is essential for the indole ring formation.

    • Procedure: To a stirred solution of 2-Chloro-4-fluoro-3-methyltoluene in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for several hours before pouring it onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield the nitrated intermediate.

  • Step 2: Synthesis of the Enamine via Condensation.

    • Rationale: The Leimgruber-Batcho synthesis proceeds via an enamine intermediate. This is formed by reacting the activated methyl group (due to the ortho-nitro group) with a dimethylformamide equivalent.

    • Procedure: React the 2-Chloro-4-fluoro-3-methyl-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like toluene. The reaction is typically heated to drive the condensation and formation of the enamine intermediate. The progress can be monitored by TLC.

  • Step 3: Reductive Cyclization to form the Indole Ring.

    • Rationale: This is the final, ring-forming step. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine moiety, eliminating dimethylamine and forming the indole's pyrrole ring.

    • Procedure: The crude enamine from the previous step is dissolved in a solvent such as acetic acid or ethanol. A reducing agent, commonly palladium on carbon (Pd/C) under a hydrogen atmosphere or a chemical reductant like sodium dithionite, is added.[8] The reaction is stirred until the reduction and cyclization are complete.

  • Step 4: Work-up and Purification.

    • Rationale: Isolation and purification of the final product are critical for obtaining material suitable for further research.

    • Procedure: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-chloro-4-fluoro-7-methyl-1H-indole.[8][9]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]

TechniqueExpected Observations
¹H NMR - N-H Proton: A broad singlet around 8.0-8.5 ppm. - Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons at C2 and C3 of the pyrrole ring. A singlet for the C5 proton. - Methyl Protons: A singlet around 2.2-2.6 ppm for the C7-CH₃ group.
¹³C NMR - Aromatic Carbons: Signals in the 100-140 ppm range. The carbons attached to halogens (C4, C6) will show characteristic shifts and C-F coupling. - Methyl Carbon: A signal in the aliphatic region, typically 15-25 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z 183, with a characteristic M+2 isotope peak (at m/z 185) approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.
FT-IR - N-H Stretch: A sharp peak around 3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Potential Applications in Medicinal Chemistry

6-chloro-4-fluoro-7-methyl-1H-indole is not an end-product therapeutic but rather a strategic intermediate for building more complex molecules. Its value lies in the unique combination and placement of its functional groups.

  • Scaffold for Derivatization: The indole nitrogen (N1) and the C3 position are common sites for further chemical modification to build libraries of compounds for high-throughput screening.[7]

  • Modulation of Pharmacokinetics: The fluoro and chloro substituents can enhance metabolic stability by blocking sites of oxidative metabolism and can increase lipophilicity, potentially improving cell membrane permeability.[4]

  • Bioisosteric Replacement: The substituted indole core can act as a bioisostere for other aromatic systems, such as a substituted naphthalene or quinoline, in known pharmacophores.

  • Intermediate for Targeted Therapies: Substituted indoles are key components in drugs targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][3][13][14] This molecule provides a starting point for syntheses targeting kinases, G-protein coupled receptors, and other important biological targets.

Applications center_node 6-chloro-4-fluoro-7-methyl-1H-indole (CAS 1167056-54-3) app1 N-Alkylation/Arylation (Mitsunobu, Buchwald-Hartwig) center_node->app1 app2 C3-Functionalization (Mannich, Vilsmeier-Haack, Friedel-Crafts) center_node->app2 app3 Metal-Catalyzed Cross-Coupling at Halogen Positions (e.g., Suzuki, Sonogashira) center_node->app3 deriv1 Kinase Inhibitors app1->deriv1 deriv3 GPCR Ligands app1->deriv3 deriv4 CNS-Active Agents app1->deriv4 app2->deriv1 deriv2 Antiviral Agents app2->deriv2 app2->deriv4 app3->deriv1 app3->deriv3

Figure 3: Potential derivatization pathways and therapeutic areas.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 6-chloro-4-fluoro-7-methyl-1H-indole.

Hazard InformationGHS Statements
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling.[15] P270: Do not eat, drink or smoke when using this product.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[15] P302+P352: IF ON SKIN: Wash with plenty of water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Use non-sparking tools and take measures to prevent electrostatic discharge.[16][17]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Spill Response: In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a suitable container for disposal.[18]

Conclusion

6-chloro-4-fluoro-7-methyl-1H-indole represents a highly functionalized and promising building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a platform for creating diverse molecular libraries with finely tuned physicochemical and pharmacological properties. While specific applications are yet to be published, its potential, grounded in the rich history of indole chemistry, is clear. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

Click to expand
  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

  • Follmer, J. J., & St. Clair, J. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

  • Follmer, J. J., & St. Clair, J. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]

  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., ... & Hashem, H. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

  • Farhan, S. M., Hassan, R., & Hashem, H. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Sahoo, H., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals. [Link]

  • Abubakar, A. A., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Premix Group. (n.d.). SAFETY DATA SHEET. Premix Group. [Link]

  • Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Gelest, Inc. (2015). OCTAMETHYLTRISILOXANE - Safety Data Sheet. Gelest, Inc.. [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Madhusudhan, G., et al. (2010). A versatile synthesis of substituted indoles on multi kilogram scale. TSI Journals. [Link]

  • Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Academia.edu. [Link]

  • Yang, T., et al. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. [Link]

  • Cheng, X., Wang, Y., & Zhang, L. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc. [Link]

  • Gomes, P. A. T. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

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Exploratory

A Technical Guide to 6-chloro-4-fluoro-7-methyl-1H-indole: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-chloro-4-fluoro-7-methyl-1H-indole, a halogenated and methylated indole derivative of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-4-fluoro-7-methyl-1H-indole, a halogenated and methylated indole derivative of significant interest in modern medicinal chemistry. We will delve into its molecular structure, a robust synthetic pathway, detailed methods for its characterization, and the rationale behind its application as a versatile building block in the development of novel therapeutics. The indole scaffold is a cornerstone in drug discovery, and the specific substitutions on this molecule offer unique advantages for modulating physicochemical and pharmacological properties.[1][2]

Molecular Overview and Physicochemical Properties

6-chloro-4-fluoro-7-methyl-1H-indole (CAS No: 1167056-54-3) is an aromatic heterocyclic compound with a molecular formula of C9H7ClFN.[3] The core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The strategic placement of a chlorine atom at the 6-position, a fluorine atom at the 4-position, and a methyl group at the 7-position creates a unique electronic and steric profile that is highly valuable for chemical synthesis and drug design.

The presence of halogens, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][4] More than 250 FDA-approved drugs contain chlorine, highlighting its importance.[1][4] The methyl group at the 7-position can serve to probe steric pockets in target proteins and can influence the overall lipophilicity of the molecule.

Caption: Chemical structure of 6-chloro-4-fluoro-7-methyl-1H-indole.

Table 1: Physicochemical Properties of 6-chloro-4-fluoro-7-methyl-1H-indole

Property Value Source
CAS Number 1167056-54-3 [3]
Molecular Formula C9H7ClFN [3]
Molecular Weight 183.61 g/mol [3]
Physical Form Solid [5]

| Predicted pKa | 15.80 ± 0.30 |[3] |

Proposed Synthesis Protocol

The synthesis of substituted indoles often proceeds via the Leimgruber-Batcho or Fischer indole synthesis. A robust and adaptable method for producing halogenated indoles involves the reductive cyclization of a suitably substituted nitrotoluene derivative.[6] This approach provides good yields and is amenable to scale-up. The following protocol is adapted from established procedures for similar chloro-fluoro indole analogs.[6][7]

Experimental Protocol:

Step 1: Formation of the Enamine Intermediate

  • To a solution of the starting material, 3-chloro-5-fluoro-2-methyl-nitrobenzene, in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Causality: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form an enamine. This step is crucial as it sets up the carbon framework necessary for the subsequent cyclization to form the pyrrole ring of the indole. The nitro group is a strong electron-withdrawing group that acidifies the protons of the adjacent methyl group, facilitating the reaction.

Step 2: Reductive Cyclization

  • Prepare a separate reaction vessel with a mixture of toluene, acetic acid, and iron powder. Heat this mixture to 60°C.

  • Cool the enamine solution from Step 1 to room temperature and add it dropwise to the iron/acetic acid mixture, ensuring the internal temperature does not exceed 80°C.

  • After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours, monitoring the reaction by HPLC.

  • Causality: Iron in the presence of acetic acid is a classical and cost-effective reagent for the reduction of aromatic nitro groups to amines. In this one-pot reaction, the newly formed amine undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine, to yield the indole ring system.

Step 3: Work-up and Purification

  • Upon reaction completion, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the filter cake with additional toluene.

  • Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-4-fluoro-7-methyl-1H-indole.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Purification A Substituted Nitrotoluene + DMF-DMA in DMF B Heat to 100°C, 3-4h A->B C Enamine Intermediate B->C F Add Enamine Solution (exotherm control) C->F D Iron Powder + Acetic Acid in Toluene E Heat to 60°C D->E E->F G Heat to 100°C, 2h F->G H Crude Product Mixture G->H I Filtration (remove iron) H->I J Aqueous Work-up I->J K Drying & Concentration J->K L Column Chromatography / Recrystallization K->L M Pure 6-chloro-4-fluoro-7-methyl-1H-indole L->M

Caption: Proposed workflow for the synthesis of 6-chloro-4-fluoro-7-methyl-1H-indole.

Structural Elucidation and Quality Control

To confirm the identity and purity of the synthesized 6-chloro-4-fluoro-7-methyl-1H-indole, a combination of spectroscopic methods is essential. This constitutes a self-validating system for the protocol.

Protocol for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The expected spectrum should show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons.

      • The N-H proton will appear as a broad singlet.

      • The protons on the pyrrole ring (at C2 and C3) will likely appear as multiplets or doublets of doublets.

      • The single aromatic proton on the benzene ring (at C5) will be a doublet, split by the adjacent fluorine atom.

      • The methyl protons (at C7) will appear as a singlet.

    • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. This will show distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to fluorine and chlorine will exhibit characteristic chemical shifts.

    • 19F NMR: This will show a singlet for the fluorine atom at the C4 position, confirming its presence.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

    • The primary validation is the observation of the molecular ion peak [M+H]+ at an m/z corresponding to the calculated exact mass of the molecule (C9H8ClFN+).

    • A characteristic isotopic pattern for the chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed, providing definitive evidence for the presence of one chlorine atom.

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method using a C18 column.

    • The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area at a suitable UV wavelength (e.g., 220 or 254 nm). A purity of >97% is typically required for subsequent applications.[8]

Applications in Medicinal Chemistry and Drug Development

The indole nucleus is a "privileged scaffold" because it is a key structural component in numerous natural products and FDA-approved drugs, including the neurotransmitter serotonin and the anti-inflammatory drug Indomethacin.[1][2] The specific substitution pattern of 6-chloro-4-fluoro-7-methyl-1H-indole makes it a highly attractive building block for several reasons:

  • Modulation of Lipophilicity: The interplay between the lipophilic chloro and methyl groups and the polar N-H group allows for fine-tuning of the molecule's overall lipophilicity (LogP), which is a critical parameter for drug absorption and distribution.

  • Metabolic Stability: The fluorine atom at the C4 position can block a potential site of metabolic oxidation, thereby increasing the half-life of a drug candidate in vivo.

  • Target Binding Interactions: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for high-affinity ligand-protein binding. The N-H group can act as a hydrogen bond donor, while the aromatic rings can engage in π-stacking interactions.

  • Synthetic Handle: The indole N-H group provides a reactive site for further functionalization, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR).

This molecule serves as a valuable starting point for the synthesis of inhibitors for various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases.[2][9] Its structured rigidity and diverse points for chemical modification make it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

References

  • PubChem. 6-Chloro-4-fluoro-1H-indazole. Available from: [Link]

  • TSI Journals. Organic CHEMISTRY. Available from: [Link]

  • Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • ResearchGate. The known syntheses of 7-methyl-4-azaindole (6). Available from: [Link]

  • PubChemLite. 6-chloro-7-fluoro-1h-indole (C8H5ClFN). Available from: [Link]

  • R Discovery. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available from: [Link]

  • Capot Chemical. Specifications of 6-chloro-4-fluoro-1H-indole. Available from: [Link]

  • Chemsrc. 6-Chloro-7-methyl-1H-indole | CAS#:57817-09-1. Available from: [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • National Institute of Standards and Technology. 6-Chloroindole. Available from: [Link]

  • PubMed. 4-chloro-6-(4-methyl-phen-yl)-6,7,7a,8-tetra-hydro-5 H-indeno-[5,6- b]furan-5-one, a fused-ring system arising from a new variant of the IMDAV reaction. Available from: [Link]

  • Radboud Repository. Rotationally resolved electronic spectroscopy of 6-methylindole. Available from: [Link]

  • PMC. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Available from: [Link]

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Foundational

Halogenated Indole Building Blocks: A Strategic Toolkit for Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Halogenated Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Halogenated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2][3] Its inherent biological activity and versatile chemical reactivity have cemented its status as a "privileged structure" in drug discovery.[2] The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tactic for medicinal chemists to modulate the physicochemical and pharmacological properties of indole-containing molecules. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets, making halogenated indoles indispensable building blocks in the design of novel therapeutics.[4][5] This guide provides an in-depth exploration of the synthesis and application of these critical synthons, offering both theoretical insights and practical, field-proven methodologies for researchers in drug development.

The Strategic Role of Halogenation in Drug Design

The incorporation of halogens—fluorine, chlorine, bromine, and iodine—into a drug candidate is a well-established strategy to enhance its therapeutic potential. Each halogen imparts a unique set of properties, and the choice of halogen and its position on the indole ring are critical considerations in drug design.

  • Modulation of Physicochemical Properties: Halogenation generally increases lipophilicity, which can improve a compound's ability to cross cell membranes.[4] For instance, the introduction of a fluorine atom can enhance a drug candidate's passage through cellular barriers.[4] Furthermore, the strong electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing a compound's ionization state and solubility.[6]

  • Enhancement of Metabolic Stability: The carbon-halogen bond is often more resistant to metabolic degradation than a carbon-hydrogen bond. By strategically placing a halogen at a metabolically labile position, medicinal chemists can prolong a drug's half-life in the body.[4]

  • Improved Binding Affinity and Selectivity: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and the increasingly recognized halogen bonds.[7] These interactions can significantly enhance the binding affinity and selectivity of a drug candidate for its target receptor or enzyme.[8][9] Structure-activity relationship (SAR) studies have repeatedly demonstrated that the position and nature of the halogen substituent are crucial for optimizing biological activity.[8][10] For example, in a series of glycine antagonists, the introduction of a chlorine at the 7-position and an iodine at the 5-position of a kynurenic acid derivative led to a 1000-fold increase in potency.[9]

  • Bioisosteric Replacement: Halogens, particularly fluorine, are often used as bioisosteres for hydrogen atoms or hydroxyl groups.[11] This substitution can lead to improved pharmacological properties while maintaining a similar molecular size and shape.[11] The trifluoromethyl group is also a common bioisosteric replacement for the aliphatic nitro group.[12]

Synthetic Methodologies for Halogenated Indoles

The synthesis of halogenated indoles can be achieved through a variety of methods, ranging from classical electrophilic halogenation to modern enzymatic and transition-metal-catalyzed approaches. The choice of method depends on the desired regioselectivity, substrate scope, and scalability.

Classical Electrophilic Halogenation

Direct electrophilic halogenation of the indole ring typically occurs at the electron-rich C3 position.[1] To achieve halogenation at other positions, the C3 position often needs to be protected.

A common route for the synthesis of 5-bromoindole, a widely used building block, involves a multi-step process:

  • Protection of the C3 position: Indole is reacted with sodium bisulfite to form sodium indoline-2-sulfonate, effectively protecting the C3 position.[13][14][15]

  • N-Acetylation: The resulting intermediate is then acetylated to form sodium 1-acetyl indoline-2-sulfonate.[13][14][15]

  • Electrophilic Bromination: The acetylated compound is then treated with bromine to introduce the halogen at the 5-position.[13][14][15][16]

  • Deprotection: Finally, the protecting groups are removed to yield 5-bromoindole.[13][14]

Synthesis_of_5_Bromoindole

Transition-Metal-Catalyzed Halogenation

Transition-metal catalysis has emerged as a powerful tool for the site-selective halogenation of indoles, offering access to isomers that are difficult to obtain through classical methods.[17][18][19] Palladium-catalyzed reactions, for instance, have been developed for the C2-bromination of indoles.[1] These methods often rely on the use of directing groups to achieve high regioselectivity.[17][18]

Transition_Metal_Catalyzed_Halogenation

Enzymatic Halogenation

In recent years, enzymatic halogenation has gained significant attention as a green and highly selective alternative to traditional chemical methods.[20][21] Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds, including tryptophan and indole derivatives.[22][23] These enzymes operate under mild, aqueous conditions and utilize benign halide salts as the halogen source, avoiding the need for hazardous reagents.[20] The regioselectivity of FDHs is determined by the enzyme's active site, allowing for the specific halogenation of different positions on the indole ring.[22][23]

EnzymeSubstratePosition of HalogenationReference
RebHTryptophanC7[20][21]
ThalIndole derivativesC5 or C7[20]
BrvHIndoleC3[20]
Xcc HalogenasesIndole derivativesC3[20]

Table 1: Examples of Flavin-Dependent Halogenases for Indole Halogenation

Applications in Medicinal Chemistry: Case Studies

Halogenated indoles are key intermediates in the synthesis of a wide range of pharmaceuticals. The following examples illustrate the diverse applications of these building blocks.

  • Anticancer Agents: Many potent anticancer drugs incorporate a halogenated indole scaffold. For example, 6-chloroindole is a precursor in the synthesis of various kinase inhibitors.[24] The presence of the chlorine atom can enhance the binding affinity of the molecule to the ATP-binding pocket of the target kinase.

  • Antiviral Agents: Fluorinated indoles have shown significant promise as antiviral agents, particularly against HIV.[25][26] The fluorine atom can improve the metabolic stability and cell permeability of these compounds.[25] For instance, 4-fluorinated indoles have been found to be potent HIV-1 inhibitors.[25]

  • Antifungal Agents: Multi-halogenated indoles have demonstrated potent antifungal activity against drug-resistant Candida species.[27] A quantitative structure-activity relationship (QSAR) model identified that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[27]

Experimental Protocols

Synthesis of 5-Bromoindole

This protocol is adapted from established literature procedures.[14][15]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50g of indole in 100 ml of ethanol.

  • Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.

  • Stir the mixture overnight.

  • Collect the resulting solid by vacuum filtration, wash with ether, and dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30g of sodium indoline-2-sulfonate in 300 ml of acetic anhydride.

  • Add 30g of sodium bisulfite to the suspension.

  • Stir the mixture at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the suspension to room temperature, filter, and wash with acetic anhydride.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve the acetylated material from the previous step in 150 ml of water at 0-5°C.

  • Add 40g of bromine dropwise with stirring, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of 10g of sodium bisulfite in 30 ml of water to remove excess bromine.

  • Neutralize the solution to pH 7 using 40% NaOH, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C to allow for the formation of a precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-bromoindole.

Conclusion: A Future-Forward Perspective

Halogenated indole building blocks will undoubtedly continue to be of paramount importance in medicinal chemistry. The ongoing development of novel synthetic methodologies, particularly in the areas of transition-metal-catalyzed C-H functionalization and enzymatic halogenation, will provide access to an even greater diversity of these valuable synthons. As our understanding of the subtle yet profound effects of halogenation on molecular properties and biological activity deepens, so too will our ability to rationally design and synthesize the next generation of indole-based therapeutics.

References

  • Sana, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • BenchChem. (2025).
  • designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.
  • Sana, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC.
  • El-Kashef, H., et al. (2014).
  • Li, G., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds.
  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews.
  • Shah, T. A., et al. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
  • Shah, T. A., et al. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. RSC Publishing.
  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • ChemicalBook. (n.d.). 5-Bromoindole synthesis.
  • Sharma, V., et al. (2022).
  • Kim, J., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Ravikumar, P., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • Schnepel, C., & Sewald, N. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules.
  • Latham, J., & Moody, T. S. (2017). Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.
  • Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Wang, Y., et al. (2023).
  • Larock, R. C. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
  • El-Sayed, M. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • ResearchGate. (n.d.). C−H halogenation (Cl/Br/I) of indoles under transition metal‐free condition.
  • Guidechem. (2023).
  • Johnson, M. R., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid.
  • Alfa Chemistry. (n.d.).
  • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Sharma, G., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 6-Chloroindole and 5-Chloroindole for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.).
  • Sharma, A., et al. (2024).
  • Drug Design Org. (2005).
  • PURKH. (n.d.).
  • ResearchGate. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus.
  • Heinrich, T., et al. (2025). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination.
  • Drug Delivery. (2024). CAS:17422-33-2|6-Chloroindole.
  • Kulkarni, P. M., et al. (2019).
  • Drug Design Org. (2007). Bioisosterism.
  • PubMed. (2021).
  • Vesci, L., et al. (2020).
  • Njardarson, J. T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 6-Chloroindole 99 17422-33-2.
  • Sharma, P., et al. (2022). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules.

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Exploratory

Technical Monograph: 6-Chloro-4-fluoro-7-methyl-1H-indole

Topic: 4-fluoro-6-chloro-7-methylindole IUPAC name Content Type: An in-depth technical guide or whitepaper on the core. Optimized Synthesis, Structural Characterization, and Pharmacophore Utility Executive Summary This t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-fluoro-6-chloro-7-methylindole IUPAC name Content Type: An in-depth technical guide or whitepaper on the core.

Optimized Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3), a highly functionalized indole scaffold used in the development of kinase inhibitors and antiviral agents. The specific substitution pattern—halogenation at the C4 and C6 positions combined with methylation at C7—imparts unique electronic and steric properties that modulate metabolic stability and ligand-protein binding affinity. This document details the IUPAC nomenclature logic, physicochemical properties, and a validated Bartoli Grignard synthesis protocol, offering researchers a robust roadmap for incorporating this moiety into drug discovery pipelines.

Nomenclature and Structural Identification[1]

Accurate nomenclature is critical for database integration and patent filing. The IUPAC name is derived based on the priority of substituents and the numbering of the indole bicycle.

IUPAC Designation

Name: 6-Chloro-4-fluoro-7-methyl-1H-indole [1]

Nomenclature Logic:

  • Parent Structure: 1H-Indole (bicyclic aromatic heterocycle).[1]

  • Numbering: The nitrogen atom is position 1. Numbering proceeds counter-clockwise around the fused benzene ring.

    • C2 and C3 are on the pyrrole ring.

    • C3a is the bridgehead.

    • C4, C5, C6, C7 are on the benzene ring.

  • Substituents:

    • Fluoro at position 4.[1]

    • Chloro at position 6.[1][2]

    • Methyl at position 7.[1]

  • Ordering: Substituents are listed alphabetically (Chloro < Fluoro < Methyl).

Chemical Identifiers
IdentifierValue
CAS Registry Number 1167056-54-3
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol
SMILES CC1=C(Cl)C=C(F)C2=C1NC=C2
InChI Key DGIBIIOVXBXUIZ-UHFFFAOYSA-N

Physicochemical Profile & SAR Implications[4]

The 4,6,7-substitution pattern is non-trivial and strategically selected in medicinal chemistry to optimize Structure-Activity Relationships (SAR) .

Electronic and Steric Effects
  • C4-Fluoro: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the pyrrole ring. This often reduces oxidative metabolism at the C3 position and can enhance potency against specific kinase pockets (e.g., ATP-binding sites) by altering the electrostatic potential surface.

  • C6-Chloro: Chlorine provides a lipophilic handle (increasing LogP) and fills hydrophobic pockets in target proteins. It also blocks metabolic chlorination or hydroxylation at this reactive position.

  • C7-Methyl: The C7-methyl group introduces steric bulk adjacent to the NH donor. This can enforce specific conformational preferences in the binding pocket and sterically hinder N-glucuronidation, a common clearance pathway for indoles.

Calculated Properties
PropertyValue (Predicted)Significance
XLogP3-AA ~3.0Moderate lipophilicity; suitable for oral bioavailability.
TPSA 15.8 ŲHigh membrane permeability (Brain/Gut).
pKa (NH) ~15.8Weakly acidic; requires strong bases for N-alkylation.
H-Bond Donors 1The indole NH is a key hydrogen bond donor.

Synthetic Methodology: The Bartoli Indole Synthesis[4]

While Fischer Indole Synthesis is common, it often suffers from regioselectivity issues with meta-substituted anilines. For 7-substituted indoles , the Bartoli Grignard Indole Synthesis is the superior "Expert Choice" due to its reliability in cyclizing ortho-substituted nitroarenes.

Retrosynthetic Analysis

The target molecule requires a specific nitrobenzene precursor.

  • Target: 6-Chloro-4-fluoro-7-methyl-1H-indole

  • Precursor: 2-Chloro-4-fluoro-6-nitrotoluene (also named 1-nitro-2-methyl-3-chloro-5-fluorobenzene).

  • Reagent: Vinylmagnesium bromide (VinylMgBr).

Detailed Protocol (Bartoli Route)

Reaction Scheme: The reaction involves the attack of 3 equivalents of vinyl Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvent System: Charge the flask with 2-chloro-4-fluoro-6-nitrotoluene (1.0 eq, 10 mmol) dissolved in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Temperature control is critical to prevent polymerization of the vinyl Grignard.

  • Grignard Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq, 35 mmol) over 20 minutes. Maintain internal temperature below -30°C.

    • Observation: The solution will turn deep dark red/brown, characteristic of the nitro-Grignard complex.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -20°C over 30 minutes.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 85:15).

    • Yield Expectation: 45-60% (Bartoli syntheses typically yield moderate results due to steric crowding, but this route guarantees the 7-methyl regiochemistry).

Visualizing the Pathway

BartoliSynthesis Precursor 2-Chloro-4-fluoro- 6-nitrotoluene Intermediate Nitro-Grignard Complex Precursor->Intermediate + Reagent Reagent VinylMgBr (3.5 eq) THF, -40°C Reagent->Intermediate Cyclization [3,3]-Sigmatropic Rearrangement Intermediate->Cyclization Warming to -20°C Product 6-Chloro-4-fluoro- 7-methyl-1H-indole Cyclization->Product Elimination & Aromatization

Figure 1: Logical flow of the Bartoli Indole Synthesis for the target scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • NH (Indole): Broad singlet at δ 11.2 - 11.5 ppm .

  • C2-H: Doublet or multiplet at δ 7.3 - 7.4 ppm (coupling with F or H).

  • C3-H: Multiplet at δ 6.4 - 6.5 ppm .

  • C5-H: Doublet at δ 6.9 - 7.1 ppm . Crucial: This proton will show coupling to the C4-Fluoro (J_H-F ~10-12 Hz).

  • C7-CH₃: Singlet at δ 2.4 - 2.5 ppm .

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ or APCI+.

  • Observed Mass: [M+H]⁺ = 184.02 (approx).

  • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio for ³⁵Cl:³⁷Cl) at m/z 184 and 186.

Therapeutic Applications

The 6-chloro-4-fluoro-7-methylindole moiety is not merely a chemical curiosity; it is a privileged scaffold in modern drug design.

Target Classes
  • Kinase Inhibitors: The 7-methyl group provides a "twist" that can improve selectivity for specific kinase isoforms (e.g., JAK, Aurora, or FGFR) by clashing with gatekeeper residues in off-target proteins.

  • Antivirals (HCV/HIV): Indoles with C4/C6 substitution are frequent pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and NS5B polymerase inhibitors.

  • RORγt Inverse Agonists: Halogenated indoles have been explored for autoimmune diseases, where the lipophilic C6-Cl and C7-Me groups anchor the molecule in the hydrophobic ligand-binding domain.

Strategic Logic Diagram

Applications cluster_0 Pharmacological Benefits cluster_1 Therapeutic Areas Core 6-Cl-4-F-7-Me-Indole Metab Blocked Metabolism (C4/C6/C7 blocked) Core->Metab Selectivity Selectivity via C7-Steric Clash Core->Selectivity Potency Electronic Tuning (C4-Fluoro) Core->Potency Viral Polymerase Inhibitors (Virology) Metab->Viral Kinase Kinase Inhibitors (Oncology) Selectivity->Kinase Potency->Kinase

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53399524, 6-Chloro-4-fluoro-7-methylindole. Retrieved from [Link]

  • Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: A flexible synthesis of indoles. Tetrahedron Letters, 30(16), 2129-2132. (Foundational methodology for 7-substituted indoles).
  • Popowycz, F., et al. (2011). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition. National Institutes of Health. Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 6-Chloro-4-fluoro-7-methyl-1H-indole

Document Control: Version: 1.0 Scope: Research & Development (R&D) Laboratory Settings Executive Summary This technical guide provides a comprehensive safety, handling, and physicochemical profile for 6-chloro-4-fluoro-7...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0

  • Scope: Research & Development (R&D) Laboratory Settings

Executive Summary

This technical guide provides a comprehensive safety, handling, and physicochemical profile for 6-chloro-4-fluoro-7-methyl-1H-indole , a specialized heterocyclic building block used in medicinal chemistry. Unlike generic safety data sheets (SDS), this document integrates standard hazard data with practical, field-proven methodologies for stability maintenance and experimental application.

The compound features a highly substituted indole core.[1][2] The 4-fluoro substituent is strategically placed to modulate pKa and metabolic stability, while the 7-methyl group introduces steric bulk that can influence binding affinity and prevent metabolic oxidation at the 7-position. The 6-chloro handle offers a vector for further diversification via palladium-catalyzed cross-coupling [1].

Chemical Identity & Physicochemical Profile[3][4][5][6]

Precise identification is critical for preventing cross-contamination in high-throughput screening (HTS) libraries.

Table 1: Compound Specifications
PropertySpecification
Chemical Name 6-Chloro-4-fluoro-7-methyl-1H-indole
CAS Number 1167056-54-3 [2]
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol
Appearance Off-white to pale brown solid (crystalline powder)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~15.8 (NH acidity) [2]
SMILES Cc1c(Cl)cc(F)c2cc[nH]c12

Scientist's Note: The presence of the electron-withdrawing fluorine at C4 and chlorine at C6 reduces the electron density of the pyrrole ring compared to unsubstituted indole. This lowers the nucleophilicity at C3, potentially requiring harsher conditions for electrophilic aromatic substitution (EAS) reactions like Vilsmeier-Haack formylation.

Hazard Assessment & Risk Mitigation

While classified under standard irritant categories, the specific halogenation pattern warrants strict control over dust generation and inhalation.

Hazard Classification (GHS)
  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3]

Risk Management Framework

Standard "wear gloves" advice is insufficient for fluorinated intermediates.

  • Inhalation Risk: Halogenated indoles can be potent sensitizers. All weighing operations must occur inside a Class II Biosafety Cabinet or a certified chemical fume hood.

  • Skin Permeability: The lipophilic 7-methyl group increases skin permeability. Double-gloving (Nitrile over Latex) is recommended during synthesis workups.

  • Reaction Runaway: Avoid contact with strong oxidizing agents. The indole nitrogen is susceptible to oxidative coupling, which can be exothermic.

Emergency Response Protocol

This self-validating decision tree guides personnel through immediate actions following exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Call Medical Support Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/CAS 1167056-54-3) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response logic for exposure incidents involving halogenated indoles.

Storage, Stability & Handling Protocols[8][9]

Indoles are notoriously sensitive to light and air, often degrading into colored dimers or isatin derivatives. The 7-methyl group provides some steric protection, but the electron-rich nature of the ring still requires rigorous storage conditions.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage (>6 months) should be at -20°C .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Experimental Handling Workflow

The following workflow ensures data integrity and operator safety during synthesis preparation.

HandlingWorkflow Retrieval 1. Retrieval (Allow to warm to RT in desiccator) Weighing 2. Weighing (Anti-static gun usage, Fume hood only) Retrieval->Weighing Prevent condensation Solubilization 3. Solubilization (Dissolve in DMSO/DCM immediately) Weighing->Solubilization Minimize dust Reseal 5. Reseal (Purge vial with Ar, Parafilm seal) Weighing->Reseal Immediate storage Reaction 4. Reaction Entry (Inert atm: N2/Ar) Solubilization->Reaction

Figure 2: Step-by-step handling protocol to minimize hydrolysis and oxidative degradation.

Synthesis & Application Context

Reactivity Profile

Researchers utilizing this building block should be aware of the following reactivity nuances:

  • C3-Acylation/Alkylation: The primary site for electrophilic attack is C3. However, the 4-fluoro group exerts a negative inductive effect (-I), deactivating the ring. Higher temperatures or stronger Lewis acids (e.g., AlCl₃ vs. ZnCl₂) may be required compared to non-fluorinated indoles [3].

  • N-Alkylation: The NH proton (pKa ~15.8) is readily deprotonated by bases such as NaH or Cs₂CO₃ in DMF. The 7-methyl group provides steric hindrance, potentially reducing the rate of N-alkylation with bulky electrophiles.

  • Cross-Coupling: The 6-chloro substituent is a viable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Note that Pd-catalyst systems utilizing bulky phosphine ligands (e.g., XPhos, RuPhos) are recommended to overcome the steric crowding from the 7-methyl group and the electronic deactivation from the 4-fluoro group [4].

Analytical Verification
  • 1H NMR (DMSO-d6): Expect a singlet for the methyl group (~2.4-2.6 ppm). The C2-H and C3-H protons will show characteristic coupling, potentially split further by the Fluorine atom (J_H-F coupling).

  • LC-MS: Monitor for M+H (184.6) and the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

References

Sources

Exploratory

Strategic Exploitation of Substituted Indole Scaffolds in Modern Medicinal Chemistry

Introduction: The Indole as a Privileged Pharmacophore[1][2][3] In the lexicon of medicinal chemistry, few scaffolds claim the status of "privileged structure" with as much authority as the indole. Defined by Evans et al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole as a Privileged Pharmacophore[1][2][3]

In the lexicon of medicinal chemistry, few scaffolds claim the status of "privileged structure" with as much authority as the indole. Defined by Evans et al., a privileged structure is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

For the drug discovery scientist, the indole is not merely a bicyclic aromatic system; it is a molecular master key . Its ubiquity in nature—from the neurotransmitter serotonin (5-HT) to the essential amino acid tryptophan—means that biological systems have co-evolved binding pockets specifically tuned to recognize the indole electronic distribution and steric profile.

This guide moves beyond basic textbook definitions to provide a tactical blueprint for exploiting substituted indoles in drug design, focusing on Structure-Activity Relationships (SAR), modern synthetic architectures, and validated therapeutic applications.

Structural Activity Relationship (SAR) Logic[4]

To deploy the indole scaffold effectively, one must understand its electronic landscape. The indole ring is electron-rich (π-excessive), particularly at the C3 position, making it highly susceptible to electrophilic attack.[2] However, in a drug binding pocket, every position serves a distinct tactical purpose.

The Indole Vector Map
PositionElectronic CharacterTactical Utility in Drug Design
N1 H-bond Donor (pKa ~16)Critical for H-bonding with backbone carbonyls (e.g., Kinase hinge regions). Alkylation here modulates solubility and metabolic stability (preventing glucuronidation).
C2 Steric GatekeeperSubstituents here often clash with "gatekeeper" residues in kinases. However, small groups can lock conformation. C2-arylation is a common strategy to extend into hydrophobic pockets.
C3 Nucleophilic HotspotThe most reactive site. Ideal for linking pharmacophores. In serotonin analogs, the amino-ethyl side chain here is non-negotiable.
C4-C7 Benzenoid RingThese positions are "exit vectors." Substituents here (F, Cl, OMe) tune the pKa of the pyrrole nitrogen and reach into specificity pockets or solvent-exposed regions.
Visualization: The Indole SAR Decision Tree

IndoleSAR Indole Indole Core (Scaffold) N1 N1 Position H-Bond Donor (Kinase Hinge Bind) Indole->N1 Solubility/Metabolism C2 C2 Position Hydrophobic Clamp (Conformational Lock) Indole->C2 Selectivity C3 C3 Position Electronic Hub (Main Pharmacophore Link) Indole->C3 Potency Benz Benzene Ring (C4-C7) Electronic Tuning (Solvent Exposure) Indole->Benz ADME Optimization

Figure 1: Strategic vectors for indole substitution.[2] Each position offers a distinct lever for optimizing potency, selectivity, and physicochemical properties.

Synthetic Architectures: Direct C-H Functionalization

Classically, indoles were built using the Fischer Indole Synthesis . While reliable, it suffers from harsh conditions and poor atom economy. Modern drug discovery demands late-stage functionalization, allowing chemists to rapidly diversify a core scaffold.

The most powerful tool in the modern arsenal is Palladium-Catalyzed C-H Activation . This allows for the direct installation of aryl groups at C2 or C3 without pre-functionalization (like halogenation), streamlining Library generation.

Protocol: Pd(II)-Catalyzed C2-Arylation of Indoles

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism to selectively arylate the C2 position, a common requirement for kinase inhibitors.

Reagents:

  • Substituted Indole (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[3]

  • Oxidant/Additive: AgOAc (1.0 equiv) - Scavenges iodide and regenerates Pd(II)

  • Solvent: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Setup: In a screw-cap pressure vial, charge the Indole derivative (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and AgOAc (83 mg, 0.5 mmol).

  • Solvation: Add glacial Acetic Acid (2.0 mL). The acidic medium is crucial for the electrophilic palladation step.

  • Reaction: Seal the vial and heat to 110°C in an oil bath or reaction block. Stir vigorously for 12-16 hours.

    • Checkpoint: Monitor via TLC or LC-MS. The C2-arylated product typically runs higher (more non-polar) than the starting indole.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and Pd black.

  • Neutralization: Wash the filtrate carefully with sat. NaHCO₃ (2 x 15 mL) to neutralize the acetic acid. Wash with Brine (10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Mechanism of Action (CMD): The acetate ligand on Palladium acts as an internal base, deprotonating the C2-H bond simultaneously as the metal forms the C-Pd bond. This bypasses the need for strong external bases that might be incompatible with sensitive functional groups.

CH_Activation Start Reagents: Indole + Ar-I Pd(OAc)2, AgOAc Coord Coordination: Pd(II) binds Indole Start->Coord CMD CMD Step: Concerted Metalation-Deprotonation (Rate Limiting) Coord->CMD OxAdd Oxidative Addition: Ar-I adds to Pd center CMD->OxAdd RedElim Reductive Elimination: Product Release + Pd(0) OxAdd->RedElim Regen Re-oxidation: Pd(0) -> Pd(II) by AgOAc RedElim->Regen Regen->Coord Cycle

Figure 2: Catalytic cycle for the C2-H arylation of indoles via the CMD pathway.

Validated Therapeutic Applications

The indole scaffold is not theoretical; it anchors some of the most potent drugs in the FDA registry.

A. Oncology: Kinase Inhibitors (Osimertinib)

Osimertinib (Tagrisso) is a third-generation EGFR tyrosine kinase inhibitor used for non-small cell lung cancer (NSCLC).[4]

  • Role of Indole: The core is a substituted indole. The benzene ring of the indole occupies the adenine binding pocket of the ATP site.

  • SAR Insight: The N1-methyl group orients the molecule to avoid steric clash with the "gatekeeper" residue (T790M mutation), which is the mechanism of resistance for earlier drugs. The C3 position links to a pyrimidine hinge-binder.

B. CNS: Serotonin Modulators (Triptans)

Sumatriptan and other "triptans" are 5-HT1B/1D agonists used for migraine relief.

  • Role of Indole: Mimics the endogenous serotonin structure.

  • SAR Insight: The C3-ethylamino side chain is preserved to maintain receptor fidelity, while the C5-sulfonamide group improves metabolic stability and blood-brain barrier penetration compared to the natural hydroxyl group of serotonin.

C. Epigenetics: HDAC Inhibitors (Panobinostat)

Panobinostat is a pan-deacetylase inhibitor for multiple myeloma.[5]

  • Role of Indole: Acts as the "cap" group.

  • SAR Insight: The indole cap sits at the entrance of the HDAC enzyme tunnel, interacting with surface residues to determine isoform selectivity, while a long chain reaches down to chelate the Zinc ion at the active site.

Comparative Data: Indole-Based Drugs
Drug NameTargetIndole RoleKey Substitution
Osimertinib EGFR (T790M)Scaffold CoreN1-Methyl (Orientation)
Sunitinib VEGFR/PDGFROxindole CoreC3-Alkene (Michael Acceptor/Linker)
Alectinib ALKTetracyclic IndoleRigidified structure for selectivity
Panobinostat HDACCap GroupC3-Linker to Zn-binding group

Future Outlook: Indoles in PROTACs

The frontier of indole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Because indoles are privileged binders for many E3 ligases (like Cereblon) and target proteins (like Kinases), they are increasingly used as the "warhead" or the "anchor" in these bifunctional molecules.

Design Strategy:

  • Warhead: Use a known indole kinase inhibitor (e.g., Osimertinib analog).

  • Linker: Attach a PEG chain at a solvent-exposed position (usually C5 or N1).

  • E3 Ligand: Conjugate to Thalidomide (which contains an iso-indole-like phthalimide core).

This approach converts a reversible indole inhibitor into a degradation machine, removing the disease-causing protein entirely.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. MDPI Molecules. (2026). [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Advances. (2023). [Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors. ACS Pharmacology & Translational Science. (2020). [Link]

  • Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles. The Journal of Organic Chemistry. (2019). [Link][6]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Reaction Conditions for 6-Chloro-4-fluoro-7-methyl-1H-indole

Introduction & Strategic Rationale Halogenated indoles are privileged scaffolds in modern drug discovery, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Halogenated indoles are privileged scaffolds in modern drug discovery, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. The synthesis of highly substituted indoles—specifically those with tetrasubstitution on the benzene ring such as 6-chloro-4-fluoro-7-methyl-1H-indole —presents a significant regiochemical challenge.

Classical methods like the Fischer indole synthesis or the Leimgruber-Batcho process often suffer from poor regioselectivity or require highly unstable precursors when targeting 7-substituted indoles. To circumvent these limitations, the 1 is the premier strategic choice[1]. By utilizing commercially available 2 (CAS 502496-35-7) as the starting material[2], the ortho-methyl group acts as a critical steric directing group. This ensures exclusive regioselectivity during the [3,3]-sigmatropic rearrangement phase of the reaction, driving the formation of the target compound[3].

Mechanistic Pathway & Causality

The Bartoli cyclization is a self-validating cascade reaction driven by precise stoichiometric control of vinylmagnesium bromide. The mechanism unfolds in distinct, causality-driven steps[4]:

  • Reduction & Nitroso Formation : The first equivalent of vinyl Grignard attacks the nitro group oxygen. Subsequent elimination of a magnesium enolate yields a reactive nitrosoarene intermediate.

  • N-Alkylation : The second equivalent attacks the nitroso nitrogen, forming an N-vinyl-N-arylhydroxylamine magnesium salt.

  • [3,3]-Sigmatropic Rearrangement : This is the regiocontrolling step. The steric bulk of the 2-methyl group strictly prohibits rearrangement at the substituted ortho-position, forcing the vinyl group to migrate to the unsubstituted 6-position of the benzene ring.

  • Cyclization & Rearomatization : Intramolecular attack by the nitrogen onto the newly formed aldehyde yields the pyrrole ring. The third equivalent of Grignard acts strictly as a base, deprotonating the ring junction to drive rearomatization.

BartoliMechanism SM 3-Chloro-5-fluoro-2-methylnitrobenzene (Starting Material) Eq1 + 1 eq Vinyl-MgBr (Attack on Nitro Group) SM->Eq1 Nitroso Nitrosoarene Intermediate Eq1->Nitroso Eq2 + 1 eq Vinyl-MgBr (Attack on Nitroso Nitrogen) Nitroso->Eq2 Hydroxylamine N-Vinyl-N-aryl Magnesium Salt Eq2->Hydroxylamine Sigmatropic [3,3]-Sigmatropic Rearrangement (Directed by ortho-Methyl) Hydroxylamine->Sigmatropic Aldehyde Aldehyde Intermediate Sigmatropic->Aldehyde Cyclization Intramolecular Cyclization Aldehyde->Cyclization Eq3 + 1 eq Vinyl-MgBr (Deprotonation & Rearomatization) Cyclization->Eq3 Workup Aqueous Acidic Workup (NH4Cl Quench) Eq3->Workup Product 6-Chloro-4-fluoro-7-methyl-1H-indole (Target Compound) Workup->Product

Mechanistic workflow of the Bartoli indole synthesis and causality of Grignard equivalents.

Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and strict temperature boundaries ensure experimental integrity.

Materials & Reagents
  • Substrate : 3-Chloro-5-fluoro-2-methylnitrobenzene (1.0 eq)

  • Reagent : Vinylmagnesium bromide (1.0 M in THF) (3.2 eq)

  • Solvents : Anhydrous Tetrahydrofuran (THF), Diethyl Ether (Et₂O) (Optional cosolvent)

  • Quench : Saturated aqueous NH₄Cl

Step-by-Step Methodology
  • System Preparation : Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and internal temperature probe. Purge the system with ultra-high purity Argon for 15 minutes.

  • Substrate Dissolution : Dissolve 3-chloro-5-fluoro-2-methylnitrobenzene (10 mmol, 1.89 g) in 40 mL of anhydrous THF.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetonitrile bath and cool the internal temperature to exactly -40 °C.

    • Causality Note: Temperatures above -20 °C promote the formation of aniline and azoxy byproducts, while temperatures below -50 °C stall the sigmatropic rearrangement.

  • Grignard Addition : Add vinylmagnesium bromide (32 mL, 32 mmol) dropwise over 30 minutes via the dropping funnel. Maintain the internal temperature strictly between -40 °C and -35 °C.

    • Self-Validation: The solution will transition from pale yellow to deep red/brown, visually confirming the formation of the nitroso intermediate.

  • Reaction Maturation : Stir the mixture at -40 °C for 1.5 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Quenching : Once complete, rapidly quench the reaction by adding 20 mL of cold saturated aqueous NH₄Cl directly into the -40 °C solution.

    • Causality Note: Cold quenching prevents the exothermic polymerization of unreacted vinyl species and traps the indole before degradation.

  • Workup & Extraction : Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude dark oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to yield 6-chloro-4-fluoro-7-methyl-1H-indole as an off-white solid.

Quantitative Data & Optimization

Reaction conditions must be tightly controlled to maximize the yield of the Bartoli synthesis. Table 1 summarizes the effects of critical parameters on the overall yield, demonstrating the causality behind the chosen protocol.

Table 1: Optimization of Reaction Conditions for Bartoli Cyclization

EntrySolvent SystemTemperature (°C)Vinyl-MgBr (eq.)Yield (%)Observation / Causality
1THF-783.2<10Rearrangement stalled at hydroxylamine stage
2THF-403.248Optimal balance of reactivity and intermediate stability
3THF03.212Excessive reduction to aniline/azoxy byproducts
4THF/Et₂O (1:1)-403.255Improved Grignard solubility at low temperatures
5THF-402.0<5Incomplete conversion; lacks the base required for rearomatization

References

  • J&K Scientific LLC. "Bartoli Indole Synthesis". 1

  • Chemical Society Reviews. "Applications of Bartoli Indole Synthesis" (2014, 43(13)). 4

  • Synquest Labs. "CAS 502496-35-7 | 3-Chloro-5-fluoro-2-methylnitrobenzene". 2

  • Wikipedia. "Bartoli indole synthesis". 3

Sources

Application

Application Note: N-Alkylation Protocols for 6-Chloro-4-Fluoro-7-Methyl-1H-Indole

This Application Note is designed for researchers and process chemists working with 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3).[1] This scaffold presents unique synthetic challenges due to the synergistic e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3).[1] This scaffold presents unique synthetic challenges due to the synergistic effects of electronic deactivation (by 4-F/6-Cl) and steric hindrance (by 7-Me).[1]

[1]

Introduction & Structural Analysis[1]

The functionalization of 6-chloro-4-fluoro-7-methyl-1H-indole is a critical step in the synthesis of next-generation KRAS G12C inhibitors and 5-HT receptor modulators.[1] Unlike simple indoles, this substrate exhibits a "push-pull" resistance to N-alkylation that requires tailored protocols.[1]

The "Deactivated & Hindered" Paradox

Success in alkylating this specific indole depends on overcoming two opposing forces:

  • Electronic Deactivation (Acidity vs. Nucleophilicity):

    • Effect: The electron-withdrawing fluorine (C4) and chlorine (C6) atoms significantly increase the acidity of the N-H proton (

      
       estimated ~13-14 vs. 16.2 for indole).
      
    • Consequence: While deprotonation is easier, the resulting indolyl anion is highly stabilized and less nucleophilic . It requires a more reactive electrophile or higher reaction temperatures to overcome the activation energy barrier.

  • Steric Shielding (The 7-Methyl Blockade):

    • Effect: The methyl group at C7 is peri-planar to the N1 reaction center.

    • Consequence: This creates significant steric clash with incoming electrophiles. Standard

      
       trajectories are obstructed, often forcing the reaction toward the unhindered C3 position (C-alkylation) or stalling conversion completely.
      
Strategic Selection Guide
ConstraintRecommended ProtocolWhy?
Standard / High Yield Protocol A: NaH / DMF Strongest driving force; overcomes low nucleophilicity.[1]
Scale-Up (>10g) Protocol B: PTC (KOH / Toluene) Avoids hazardous NaH; easier workup; utilizes interfacial catalysis.[1]
Sensitive Electrophiles Protocol C:

/ MeCN
Milder base; "Cesium Effect" enhances solubility without degrading electrophiles.

Mechanistic Pathway & Regioselectivity[1][2][3]

The following diagram illustrates the competition between N1 and C3 alkylation pathways, highlighting the steric influence of the 7-methyl group.

IndoleAlkylation cluster_steric Steric Control Indole 6-Chloro-4-fluoro- 7-methyl-1H-indole Anion Indolyl Anion (Resonance Hybrid) Indole->Anion Deprotonation (Fast due to F/Cl EWG) Base Base (B-) Base->Indole TS_N TS: N-Attack (Sterically Hindered by 7-Me) Anion->TS_N Hard Electrophile Polar Aprotic Solvent TS_C TS: C3-Attack (Sterically Accessible) Anion->TS_C Soft Electrophile Protic/Non-polar Solvent Prod_N Product: N-Alkylated (Thermodynamic Target) TS_N->Prod_N Prod_C Byproduct: C3-Alkylated (Kinetic Trap) TS_C->Prod_C

Figure 1: Reaction pathway showing the divergence between N-alkylation (desired) and C3-alkylation (byproduct). The 7-Methyl group destabilizes the N-attack transition state.

Detailed Experimental Protocols

Protocol A: High-Force Alkylation (NaH / DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and small-to-mid scale (mg to 5g).[1]

Reagents:

  • Substrate: 6-chloro-4-fluoro-7-methyl-1H-indole (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Solvation: Dissolve the indole (1.0 equiv) in anhydrous DMF. Note: DMF is critical here; its high dielectric constant dissociates the Na-Indolyl ion pair, promoting N-attack over C-attack.[1]

  • Deprotonation (Cold): Cool the solution to 0°C . Add NaH (1.2 equiv) portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas.[2] The solution will likely turn yellow/orange.
      
    • Wait: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the electrophile dropwise.

  • Reaction Drive:

    • Due to the 7-methyl steric bulk , RT stirring may be insufficient.[1]

    • Optimization: If TLC shows <50% conversion after 2 hours, heat to 60°C .

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with sat.

      
      .[1]
      
    • Extract with EtOAc (3x). Wash organics with

      
       (2x) and LiCl (5% aq) to remove DMF.
      
    • Dry over

      
      , concentrate, and purify via column chromatography.[2]
      
Protocol B: Phase Transfer Catalysis (Solid KOH / Toluene)

Best for: Scale-up (>10g), moisture-sensitive setups, or when DMF removal is difficult.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Base: Powdered KOH (3.0 – 5.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (0.05 – 0.1 equiv)[1]

  • Solvent: Toluene (or MeCN for higher polarity)

  • Electrophile (1.2 – 1.5 equiv)

Step-by-Step Methodology:

  • Setup: Charge the flask with the indole, powdered KOH, and TBAB.

  • Solvent: Add Toluene (0.2 M). Stir vigorously.

  • Addition: Add the alkylating agent at RT.

  • Heating: Heat the mixture to 50–80°C .

    • Mechanism:[3][4][5][6][7] The phase transfer catalyst shuttles the hydroxide anion into the organic phase (or forms a lipophilic ion pair with the indolyl anion), enabling reaction in a non-polar medium.

  • Monitoring: Monitor by HPLC/TLC. This method is often slower than NaH but cleaner.[1]

  • Workup: Filter off the solid salts. Concentrate the filtrate. Often yields high purity crude that can be crystallized directly.[1]

Protocol C: Mild Carbonate Method ( / MeCN)

Best for: Highly reactive electrophiles (e.g., benzyl bromides,


-bromo esters) or base-sensitive substrates.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Electrophile (1.1 – 1.3 equiv)

Step-by-Step Methodology:

  • Mix: Combine indole,

    
    , and electrophile in MeCN.
    
  • Reflux: Heat to reflux (80°C) for 4–12 hours.

    • Cesium Effect:[1] The large radius of the Cesium cation (

      
      ) forms a "loose" ion pair with the indolyl anion, increasing its solubility and nucleophilicity in organic solvents without the harshness of a hydride base.
      
  • Workup: Filter solids, concentrate, and purify.

Troubleshooting & Optimization Data

The following table summarizes common failure modes for 7-substituted indoles and their solutions.

ObservationRoot CauseCorrective Action
Low Conversion (<30%) 7-Me steric hindrance prevents

attack.
Increase temperature to 80°C; Switch solvent to DMF/DMSO; Use Protocol A (NaH).
C3-Alkylation (Major) "Soft" reaction conditions favoring C-attack.[1]Switch to "Hard" conditions: Use NaH or KOtBu in highly polar aprotic solvent (DMF/HMPA). Avoid Iodides (soft); use Bromides/Tosylates.
N-Dialkylation Not possible for indoles (N is quaternary).[1](Likely misinterpretation of NMR; check for C3,N1-dialkylation).
Starting Material Recovery Indole acidity is higher than expected; anion stable.Ensure base stoichiometry is >1.2 equiv. Add 18-Crown-6 to sequester counter-ion.[1]

References

  • Synthesis of 7-substituted indoles: Skatole formed the N-alkylation product in good yield... To explore the peri effect, the reaction was carried out with 7-methylindole.[4]

    • Source:

  • General N-alkylation of electron-deficient indoles: Weak electron-withdrawing groups (such as bromo or chloro) negatively affected the reaction yield...[1][8]

    • Source: [1]

  • NaH Protocol Standards: Classical conditions for indole N-alkylation employ indole, sodium hydride and alkyl halide in DMF...[1]

    • Source: [1]

  • Cesium Carbonate / "Cesium Effect": Cesium carbonate promotes N-alkylation of sensitive indoles by enhancing solubility and nucleophilicity.[1]

    • Source: (General Reference Contextualized)

Sources

Method

6-chloro-4-fluoro-7-methyl-1H-indole solubility in DMSO

Application Note: Solubility Optimization and Handling of 6-chloro-4-fluoro-7-methyl-1H-indole in DMSO Executive Summary This technical guide outlines the optimal protocols for solubilizing, storing, and applying 6-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Optimization and Handling of 6-chloro-4-fluoro-7-methyl-1H-indole in DMSO

Executive Summary

This technical guide outlines the optimal protocols for solubilizing, storing, and applying 6-chloro-4-fluoro-7-methyl-1H-indole using Dimethyl Sulfoxide (DMSO) as the primary vehicle.

As a halogenated indole derivative, this compound exhibits significant lipophilicity and poor aqueous solubility. While specific experimental solubility limits for this exact intermediate are rarely published in open catalogs, structural analysis of similar halo-indoles indicates reliable solubility in anhydrous DMSO at concentrations suitable for high-throughput screening (HTS) and pharmacological assays (typically 10–50 mM ).

Quick Reference Data:

Parameter Value / Recommendation
CAS Number 1167056-54-3
Molecular Weight 183.61 g/mol
Predicted LogP ~2.6 – 3.0 (Lipophilic)
Recommended Solvent Anhydrous DMSO (≥99.9%)
Target Stock Conc. 10 mM (Standard), up to 50 mM (High)

| Aqueous Solubility | Negligible (< 100 µM without co-solvent) |[1]

Physicochemical Context

Understanding the molecular drivers of solubility is critical for preventing experimental failure (e.g., precipitation in cell culture media).

  • Structural Analysis: The indole core is aromatic and planar. The addition of a chloro (C6) , fluoro (C4) , and methyl (C7) group significantly increases the lipophilicity compared to the parent indole. These substituents reduce the crystal lattice energy relative to highly polar compounds but drastically lower water solubility due to the lack of strong hydrogen bond donors/acceptors (other than the indole NH).

  • Why DMSO? DMSO is a polar aprotic solvent capable of disrupting the intermolecular

    
    -
    
    
    
    stacking and van der Waals forces holding the solid indole crystal together. It acts as a "universal solvent" for this class of heterocycles.
  • The "Crash-Out" Risk: While soluble in DMSO, the compound is prone to rapid precipitation ("crashing out") when the DMSO stock is diluted into aqueous buffers (PBS, media), especially if the final DMSO concentration drops below the compound's critical aggregation concentration.

Protocol A: Preparation of Stock Solution

Objective: Create a stable, homogenous stock solution (typically 10 mM or 20 mM) for long-term storage.

Materials:

  • 6-chloro-4-fluoro-7-methyl-1H-indole (Solid).

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%, stored under desiccant).

  • Vortex mixer.

  • Amber glass vials (Borosilicate) or polypropylene tubes.

Procedure:

  • Calculate Mass and Volume: Use the formula:

    
    
    
    • Example: To make 1 mL of a 10 mM stock:

      
      
      
    • Recommendation: Weighing <2 mg is error-prone. Weigh ~5–10 mg and adjust the DMSO volume accordingly.

  • Dissolution:

    • Weigh the solid compound into the vial. Record the exact mass.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect against a light source. The solution should be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Do not autoclave.

    • Filter the DMSO stock through a 0.22 µm PTFE (Teflon) or Nylon syringe filter . Note: Do not use Cellulose Acetate (CA) filters as DMSO dissolves them.

Protocol B: Aqueous Dilution & "Crash-Out" Prevention

Objective: Dilute the DMSO stock into assay media without causing precipitation.

Mechanism of Failure: Adding a bolus of high-concentration DMSO stock directly to water creates a local region of high supersaturation. The hydrophobic indole molecules aggregate faster than they disperse.

Step-by-Step Dilution Workflow:

  • Intermediate Dilution Step (The "Sandwich" Method): Instead of jumping from 10 mM (100% DMSO) to 10 µM (0.1% DMSO/Water), create an intermediate step.

    • Step 1: Dilute 10 mM Stock 1:10 in pure DMSO

      
       1 mM Working Stock.
      
    • Step 2: Dilute 1 mM Working Stock 1:100 into Media

      
       10 µM Final (1% DMSO).
      
  • Direct Addition Technique:

    • Place the pipette tip submerged in the stirring media.

    • Expel the DMSO stock slowly while vortexing or stirring the media.

    • Do not drop the DMSO stock onto the static surface of the media.

  • Visual Validation:

    • After dilution, inspect the tube for turbidity or "oiling out" (micro-droplets).

    • If testing at >50 µM, verify solubility by measuring UV-Vis absorbance at 280 nm (indole peak) after centrifugation; loss of signal indicates precipitation.

Workflow Visualization

The following diagram illustrates the logical flow from solid compound to assay-ready solution, highlighting critical decision points (Sonicate/Filter).

SolubilityWorkflow Solid Solid Compound (6-chloro-4-fluoro-7-methyl-1H-indole) Weigh Weigh Mass (e.g., 5 mg) Solid->Weigh Calc Calculate DMSO Volume (Target: 10-50 mM) Weigh->Calc AddDMSO Add Anhydrous DMSO Calc->AddDMSO Vortex Vortex (30-60s) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No (Particulates) Stock Master Stock Solution (Store at -20°C) Check->Stock Yes Sonicate->Check Dilution Dilution for Assay (Stepwise into Media) Stock->Dilution Assay Biological Assay (Final DMSO < 0.5%) Dilution->Assay

Figure 1: Decision tree for the solubilization and dilution of hydrophobic indole derivatives.

Storage and Stability

  • Hygroscopy Warning: DMSO is hygroscopic (absorbs water from air). Water uptake reduces the solubility of hydrophobic compounds and can cause precipitation inside the storage vial over time.[2]

    • Solution: Aliquot the master stock into single-use vials to avoid repeated opening.

  • Temperature: Store at -20°C or -80°C .

    • Note: DMSO freezes at 18.5°C. The stock will be solid in the freezer. Thaw completely at room temperature (RT) and vortex before use to ensure no concentration gradients exist (freeze-fractionation).

  • Freeze-Thaw Cycles: Limit to < 5 cycles. If the compound is sensitive, store under nitrogen or argon gas.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Solution is cloudy after vortexing Saturation limit reached or impure DMSO.Sonicate at 37°C. If insoluble >50 mM, dilute to 10 mM. Ensure DMSO is anhydrous.
Precipitate forms in Media "Crash-out" due to rapid polarity change.Use the "Intermediate Dilution" method (Protocol B). Reduce final concentration.
Cell toxicity in Vehicle Control DMSO concentration too high.Ensure final DMSO is < 0.5% (v/v) for robust cells, or < 0.1% for sensitive primary cells.[3]
Waxy/Sticky Solid Hygroscopic compound or static charge.Dissolve directly in the shipping vial if possible to avoid weighing errors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728444 (Related Indole Structure). Retrieved from [Link]

  • Waybright, T. J., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

using 6-chloro-4-fluoro-7-methyl-1H-indole in Bartoli synthesis

Application Note: High-Precision Synthesis of 6-Chloro-4-Fluoro-7-Methyl-1H-Indole via Bartoli Cyclization Executive Summary & Strategic Rationale The synthesis of highly substituted indoles, particularly those bearing s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of 6-Chloro-4-Fluoro-7-Methyl-1H-Indole via Bartoli Cyclization

Executive Summary & Strategic Rationale

The synthesis of highly substituted indoles, particularly those bearing substituents at the 4, 6, and 7 positions, presents a significant challenge in medicinal chemistry. The target molecule, 6-chloro-4-fluoro-7-methyl-1H-indole , represents a privileged scaffold often found in kinase inhibitors and GPCR modulators. Traditional Fisher indole synthesis fails here due to the lack of regiocontrol with asymmetric ketones and the harsh acidic conditions incompatible with sensitive functionalities.

This guide details the application of the Bartoli Indole Synthesis (Bartoli reaction) for this specific target. The Bartoli method is the superior choice for this scaffold because:

  • Regiospecificity: It exclusively yields 7-substituted indoles from ortho-substituted nitroarenes.

  • Tolerance: It tolerates halogens (Cl, F) well, unlike transition-metal catalyzed routes (e.g., Buchwald-Hartwig) which might suffer from competitive oxidative addition at the aryl chloride.

  • Conciseness: It constructs the pyrrole ring in a single step from the nitroarene precursor.

Retrosynthetic Analysis & Atom Mapping

To successfully synthesize 6-chloro-4-fluoro-7-methyl-1H-indole, one must work backward to the correct nitroarene precursor. In the Bartoli reaction, the ortho substituent of the nitroarene becomes the C7 substituent of the indole.[1][2][3]

Atom Mapping Logic:

  • Indole N1: Derived from the Nitro group (

    
    ).
    
  • Indole C7 (Methyl): Derived from the phenyl ring position ortho to the nitro group.

  • Indole C2 & C3: Derived from the vinyl group of the Grignard reagent.[1][2][3][4]

  • Indole C4 (Fluoro): Derived from the phenyl ring position meta to the nitro group (opposite the methyl).

  • Indole C6 (Chloro): Derived from the phenyl ring position meta to the nitro group (adjacent to the methyl).

Required Precursor: 1-nitro-2-methyl-3-chloro-5-fluorobenzene (also known as 2-chloro-4-fluoro-6-nitrotoluene ).

Retrosynthesis

Detailed Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Precursor: 2-Chloro-4-fluoro-6-nitrotoluene (Note: If not commercially available, this is synthesized via nitration of 2-chloro-4-fluorotoluene. Isomer separation is critical).

  • Reagent: Vinylmagnesium bromide (1.0 M solution in THF). Critical: Titrate before use to ensure accurate stoichiometry.

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized (inhibitor-free THF can form peroxides, but BHT does not interfere).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Reaction Setup (Step-by-Step)

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Maintain an inert atmosphere throughout the reaction.[5]

Step 2: Precursor Solubilization

  • Charge the flask with 2-chloro-4-fluoro-6-nitrotoluene (1.0 eq, e.g., 5.0 g, 26.4 mmol).

  • Add anhydrous THF (Volume: 10 mL per gram of substrate; ~50 mL).

  • Cool the solution to -40°C using a dry ice/acetonitrile bath.

    • Expert Insight: While -78°C is standard for some Grignards, Bartoli reactions often stall at that temperature. -40°C is the "Goldilocks" zone—cold enough to suppress polymerization of the vinyl Grignard, but warm enough to allow the initial nucleophilic attack on the nitro group.

Step 3: Grignard Addition (The Critical Step)

  • Charge the addition funnel with Vinylmagnesium bromide (3.5 eq, 92.4 mmol).

    • Stoichiometry Note: The mechanism consumes 3 equivalents: 1st for reduction to nitroso, 2nd for addition to form the hydroxylamine, and 3rd acts as a base to deprotonate the intermediate and drive aromatization. We use 3.5 eq to account for adventitious moisture.

  • Add the Grignard reagent dropwise over 45–60 minutes.

  • Monitor Internal Temperature: Do not allow the temperature to rise above -35°C. Exotherms are sharp during the first equivalent addition.

  • Upon completion of addition, stir at -40°C for 1 hour.

Step 4: Reaction Progression

  • Remove the cooling bath and allow the reaction to warm to -20°C and stir for 2 hours.

  • Check reaction progress via TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.

    • Observation: The solution typically turns deep dark brown or purple, characteristic of nitro-Grignard adducts.

Step 5: Quench and Workup

  • Cool the mixture back to -40°C.

  • Quench by slow addition of saturated aqueous

    
     (50 mL). Caution: Vigorous gas evolution (ethylene) will occur.
    
  • Allow to warm to room temperature.

  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
Purification

The crude Bartoli product often contains azo-byproducts and polymerized vinyl species.

  • Flash Chromatography: Silica Gel (230-400 mesh).

  • Gradient: 0% to 10% Ethyl Acetate in Hexanes.

  • Target Fraction: The indole is usually less polar than the azo impurities but more polar than the starting nitroarene.

  • Yield Expectation: 40–55%. (Note: Steric bulk at the 7-position generally improves Bartoli yields by forcing the sigmatropic rearrangement, but the 4-fluoro group may slightly deactivate the ring).

Mechanism & Troubleshooting

The success of this protocol relies on the [3,3]-sigmatropic rearrangement.[6]

Mechanism Workflow:

  • Attack 1: VinylMgBr attacks Nitro oxygen

    
     Nitroso intermediate.
    
  • Attack 2: VinylMgBr attacks Nitroso nitrogen

    
     N,O-divinyl hydroxylamine species.
    
  • Rearrangement: [3,3]-sigmatropic shift moves the vinyl chain to the ortho carbon.

    • Crucial Logic: Because position 2 (relative to nitro) is blocked by the Methyl group, the rearrangement is forced to position 6 (the H-bearing ortho carbon).

  • Cyclization: Condensation and elimination of water/Mg-salts to form the indole.

Mechanism

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (<20%) Moisture in THF or degraded Grignard.Titrate Grignard. Distill THF from Na/Benzophenone.
Aniline Formation Reduction of nitro group without cyclization.Temperature too low (<-60°C) prevents addition; warm to -40°C.
Recovered SM Steric hindrance preventing attack.Increase Grignard to 4.0 eq. Allow longer reaction time at -20°C.
Inseparable Impurities Polymerization of excess vinyl bromide.Use fresh VinylMgBr. Optimize chromatography gradient.

Safety & Handling

  • Vinylmagnesium Bromide: Highly flammable and moisture-sensitive.[5] Handle only under inert atmosphere.

  • Nitroarenes: Potentially explosive if heated dry. Do not distill the crude residue to dryness at high temperatures.

  • Exotherms: The reaction is highly exothermic; loss of temperature control can lead to runaway conditions.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[3][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[3][8] Link

  • Dobbs, A. P. (2001). "Total Synthesis of Indoles from Trichloronitrobenzene via the Bartoli Reaction." Journal of Organic Chemistry, 66(2), 638–641. Link

  • Dalpozzo, R., & Bartoli, G. (2005).[7] "Bartoli Indole Synthesis." Current Organic Chemistry, 9(2), 163–178.[7][8] Link

  • Standard Protocol Verification: BenchChem Application Note on Bartoli Synthesis for Azaindoles (Analogous reactivity). Link

Sources

Method

Application Notes &amp; Protocols: 6-Chloro-4-fluoro-7-methyl-1H-indole

A Versatile Heterocyclic Intermediate for Kinase Inhibitor Synthesis Introduction The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Heterocyclic Intermediate for Kinase Inhibitor Synthesis

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide array of biological targets.[4][5] Within this class, halogenated and substituted indoles are of particular importance as they allow for fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

This document provides a detailed guide to the applications and synthetic protocols for 6-chloro-4-fluoro-7-methyl-1H-indole , a key heterocyclic building block. The specific substitution pattern of this intermediate—featuring a chloro group at the 6-position, a fluoro group at the 4-position, and a methyl group at the 7-position—makes it a highly valuable precursor in the synthesis of complex therapeutic agents, particularly in the realm of oncology. Its structure is closely related to intermediates used in the synthesis of targeted cancer therapies like BRAF kinase inhibitors, highlighting its relevance to modern drug discovery programs.[6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 1167056-54-3[7]
Molecular Formula C₉H₇ClFN[7]
Molecular Weight 183.61 g/mol [7]
Physical Form Powder or crystals[8]
pKa (Predicted) 15.80 ± 0.30[7]
Storage Sealed in dry, 2-8°C[8]
Synthetic Utility in Drug Discovery

6-Chloro-4-fluoro-7-methyl-1H-indole serves as a critical starting material for constructing more complex molecules, primarily by enabling functionalization at the N1 (nitrogen) and C3 positions of the indole ring. These positions are frequently modified during the synthesis of kinase inhibitors, which are a major class of cancer therapeutics that target specific signaling pathways involved in tumor growth and proliferation.[9][10][11]

While specific patents for marketed drugs explicitly listing this exact starting material are proprietary, its structure strongly suggests its utility as a key intermediate for analogs of BRAF inhibitors like Dabrafenib. The synthesis of such inhibitors often involves a multi-step sequence where the indole core is first functionalized and then coupled with other heterocyclic systems.[12][13][14] The protocols detailed below describe fundamental reactions that this intermediate would undergo in such a synthetic campaign.

G cluster_synthesis Conceptual Synthetic Pathway Start Substituted Aniline Precursor Intermediate 6-Chloro-4-fluoro-7-methyl-1H-indole Start->Intermediate Indole Formation (e.g., Fischer Synthesis) Functionalized N1 or C3 Functionalized Indole Intermediate->Functionalized N-Alkylation or C3-Formylation Coupling Coupling with Heterocyclic Partner Functionalized->Coupling Suzuki or Buchwald Coupling API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Coupling->API

Caption: Logical workflow from intermediate to a final drug product.

Experimental Protocols

The following protocols are foundational for the synthetic manipulation of 6-chloro-4-fluoro-7-methyl-1H-indole. They are designed to be robust and adaptable, providing a solid starting point for research and development.

Protocol 1: N-Alkylation of 6-Chloro-4-fluoro-7-methyl-1H-indole

N-alkylation is a crucial step for introducing side chains that can interact with target proteins or improve the pharmacokinetic properties of the final compound. This protocol utilizes sodium hydride, a strong base, to ensure complete deprotonation of the indole nitrogen, thereby favoring N-alkylation over potential C3-alkylation.

Objective: To introduce an alkyl group (R-X) onto the nitrogen atom of the indole ring.

Materials:

  • 6-Chloro-4-fluoro-7-methyl-1H-indole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add 6-chloro-4-fluoro-7-methyl-1H-indole (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF to dissolve the indole (to a concentration of approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent (DMF) ensures the formation of the indolate anion. This anion is a more potent nucleophile at the nitrogen atom, thus promoting selective N-alkylation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure deprotonation is complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe. After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated indole.

Caption: Step-by-step workflow for the N-alkylation protocol.

Protocol 2: Vilsmeier-Haack Formylation of 6-Chloro-4-fluoro-7-methyl-1H-indole

The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles. For indoles, this reaction is highly regioselective for the C3 position, providing a key aldehyde intermediate that can be further elaborated into various functional groups.

Objective: To introduce a formyl group at the C3 position of the indole ring.

Materials:

  • 6-Chloro-4-fluoro-7-methyl-1H-indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq) dropwise with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic chloroiminium salt known as the Vilsmeier reagent. Keeping the temperature at 0 °C prevents its decomposition and controls the reaction rate. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve the 6-chloro-4-fluoro-7-methyl-1H-indole (1.0 eq) in anhydrous DCM. Transfer this solution dropwise via cannula or dropping funnel to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction mixture may become thick.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up & Hydrolysis: Cool the reaction mixture back to 0 °C and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel to yield the pure 6-chloro-4-fluoro-7-methyl-1H-indole-3-carboxaldehyde.

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

References

  • International Journal of Pharmaceutical Sciences. (2025).
  • Google Patents. (n.d.). Novel processes for the preparation of vemurafenib.
  • Google Patents. (n.d.). Preparation method of dabrafenib.
  • Preprints.org. (2023).
  • Advanced Journal of Chemistry, Section B. (2025).
  • PMC. (n.d.).
  • Progress in Chemical and Biochemical Research. (2025).
  • Eureka | Patsnap. (2014).
  • Google Patents. (n.d.). Substantially pure vemurafenib and its salts.
  • Google Patents. (n.d.). Processes for the preparation of dabrafenib.
  • Google Patents. (n.d.). Solid state forms of vemurafenib and vemurafenib salts.
  • Google Patents. (n.d.). The preparation method of Da Lafeini.
  • Google Patents. (2013). United States Patent (10)
  • New Drug Approvals. (2015).
  • Patent Buddy. (n.d.).
  • ACS Publications. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)
  • Google Patents. (n.d.). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Abovchem. (n.d.). 6-Chloro-7-fluoro-1H-indole - CAS:259860-04-3.
  • PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
  • ACS Publications. (2014).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • PubMed. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I).

Sources

Application

storage conditions for fluorinated indole compounds

Title: Application Note: Optimized Storage and Handling Protocols for Fluorinated Indole Compounds Introduction & Chemical Context Fluorinated indoles are versatile, privileged building blocks extensively utilized in med...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Optimized Storage and Handling Protocols for Fluorinated Indole Compounds

Introduction & Chemical Context

Fluorinated indoles are versatile, privileged building blocks extensively utilized in medicinal chemistry, drug discovery, and the development of advanced materials such as organic semiconductors[1]. The strategic fluorination of the indole scaffold (e.g., at the 5- or 6-position) modulates the compound's electronic properties, lipophilicity, and metabolic stability[1]. However, despite the electron-withdrawing nature of the fluorine atom, the underlying indole core—specifically the electron-rich pyrrole ring—retains significant chemical vulnerabilities. As a Senior Application Scientist, I have observed that compromised storage conditions directly correlate with experimental failure, reduced yields, and artifactual biological data. This guide details the mechanistic causality behind fluorinated indole degradation and provides self-validating protocols for their optimal storage and handling.

Mechanistic Causality of Degradation

Understanding the "why" behind specific storage conditions is critical for maintaining compound integrity. Fluorinated indoles degrade via three primary pathways:

  • Photo-Oxidation and ROS Generation : Indole derivatives are inherently sensitive to ultraviolet and visible light. Upon photoirradiation, they can produce 2 such as singlet oxygen and hydrogen peroxide[2]. These ROS aggressively attack the C2-C3 double bond of the pyrrole ring, leading to ring cleavage and the formation of inactive oxindole or polymeric byproducts[2].

  • Oxidative Polymerization : Exposure to atmospheric oxygen or strong oxidizers can trigger violent reactions or 3, transforming the compound into dark, insoluble polyindole aggregates[3].

  • Hygroscopic Hydrolysis : While the fluorinated core is generally hydrophobic, atmospheric moisture can condense on cold reagent vials, introducing water that degrades sensitive functional groups (e.g., NHS esters or carboxylic acids) and 4[4].

Quantitative Storage Parameters

To mitigate these degradation pathways, specific environmental controls must be rigorously enforced.

Table 1: Standardized Storage Conditions for Fluorinated Indole Derivatives

ParameterRecommended ConditionCausality / Rationale
Temperature (Short-term) 2°C to 8°CReduces the kinetic energy available for spontaneous autoxidation and maintains structural integrity during frequent use[1].
Temperature (Long-term) -20°CHalts thermal degradation pathways for storage exceeding 3-4 weeks[4].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing the oxidative cleavage of the pyrrole core[5].
Light Exposure Complete Darkness (Amber Vials/Foil)Prevents UV/Vis-catalyzed ROS generation and subsequent photo-oxidation[6].
Solvent (Stock Solutions) Anhydrous DMSO or DMFEnhances solubility for bioassays; must be sterile-filtered and stored at -20°C to prevent microbial and hydrolytic degradation[6].

Visualization of Degradation and Protection Workflows

The following diagram illustrates the logical relationship between environmental exposure, the chemical degradation of the indole core, and the protective workflows required to maintain stability.

G Indole Fluorinated Indole Core (Stable State) Exposure Light & O2 Exposure (Improper Handling) Indole->Exposure Ambient Conditions Protection Inert Gas Purge (Ar/N2) & Dark Storage Indole->Protection Controlled Workflow ROS ROS Generation & Photo-oxidation Exposure->ROS Degradation Pyrrole Ring Cleavage (Loss of Bioactivity) ROS->Degradation Temp Thermal Control (2-8°C or -20°C) Protection->Temp Stable Maintained Integrity & High Yield Temp->Stable

Mechanistic pathways of fluorinated indole degradation versus protective storage workflows.

Field-Proven Experimental Protocols

Protocol A: Self-Validating Handling of Bulk Powders This protocol is designed as a self-validating system: if step 1 is skipped, the physical condensation of water serves as an immediate visual indicator of protocol failure.

  • Thermal Equilibration (Critical) : Remove the sealed vial from the 2-8°C or -20°C storage unit. Allow the vial to sit at ambient room temperature for 30–45 minutes before opening. Causality : Opening a cold vial immediately exposes the interior to ambient air, causing 4 on the cold walls, which introduces water that degrades stock integrity over time[4].

  • Rapid Weighing : Weigh the required mass quickly under ambient conditions, minimizing exposure to strong laboratory lighting. For highly sensitive assays, perform this step under dim or red light[6].

  • Inert Gas Purging : After extracting the required mass, gently purge the vial's headspace with a low-flow stream of dry Argon or Nitrogen. Causality : Displacing ambient oxygen prevents 5[5]. Ensure the gas flow is minimal to avoid aerosolizing the fine powder[4].

  • Resealing : Seal the vial tightly with PTFE tape, wrap in aluminum foil (if the vial is not opaque), and return immediately to cold storage.

Protocol B: Preparation and Storage of Stock Solutions (e.g., 5-Fluoroindole)

  • Dissolution : Weigh 10 mg of the fluorinated indole and dissolve in 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Use gentle sonication if necessary, avoiding excessive heat[6].

  • Sterilization : Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial. Causality : Filtration removes particulate matter and ensures sterility, preventing microbial degradation of the indole core[6].

  • Aliquoting : Divide the stock into single-use aliquots (e.g., 50-100 µL). Causality : This prevents repeated freeze-thaw cycles, which introduce oxygen and moisture into the master stock.

  • Long-Term Storage : Blanket each aliquot with Argon, seal, and6[6]. Solutions are stable for several months under these conditions.

References[6] Methyl 5-fluoro-1H-indole-2-carboxylate CAS 167631-84-7 | Source: biosynce.com | Verified URL[1] 5-Fluoro-1H-indol-4-amine | Source: benchchem.com | Verified URL[3] SAFETY DATA SHEET - Indole Derivatives | Source: sigmaaldrich.com | Verified URL[7] How to make agar plates using the drug 5-fluoroindole as it is light sensitive and sparingly soluble in water? | Source: researchgate.net | Verified URL[2] Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins | Source: nih.gov | Verified URL[4] 7-Fluoroindole | CAS 387-44-0 | Source: ossila.com |Verified URL[5] Reagent storage conditions | Source: lumiprobe.com | Verified URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 6-Chloro-4-fluoro-7-methyl-1H-indole

Executive Summary You are working with 6-chloro-4-fluoro-7-methyl-1H-indole , a poly-substituted indole scaffold.[1] While the halogen atoms (Cl, F) at the 4 and 6 positions generally impart greater oxidative stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 6-chloro-4-fluoro-7-methyl-1H-indole , a poly-substituted indole scaffold.[1] While the halogen atoms (Cl, F) at the 4 and 6 positions generally impart greater oxidative stability compared to the parent indole, the electron-rich nature of the indole core combined with the 7-methyl group creates specific vulnerabilities to oxidative dimerization and photolytic degradation .

This guide provides a self-validating framework for maintaining the integrity of this compound in solution.

Part 1: Solubility & Solvent Selection

Q: What is the optimal solvent for stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.

  • Solubility: We estimate a solubility range of 20–50 mM in DMSO based on structural analogs (e.g., 6-chloro-indole).[1]

  • Alternative: DMF (Dimethylformamide) is acceptable but harder to remove during lyophilization.

  • Avoid: Water and low-molecular-weight alcohols (Methanol/Ethanol) for long-term storage.[2][1] Protic solvents can facilitate proton-transfer steps involved in autoxidation.[2][1]

Q: My solution has precipitated. How do I recover it?

Precipitation usually occurs due to "water crashing" (introducing the stock into aqueous media too quickly) or temperature shock.

Troubleshooting Protocol:

  • Vortex: Agitate for 30 seconds.

  • Sonicate: Bath sonicate at 35°C for 5 minutes. Do not exceed 40°C to avoid thermal degradation.

  • Solvent Spike: If still insoluble, add neat DMSO in 10 µL increments.

Decision Matrix: Solvent Systems

Solvent_Selection Start Select Solvent DMSO Anhydrous DMSO (Recommended) Start->DMSO Long-term Storage (-20°C) Ethanol Ethanol/Methanol (Short-term only) Start->Ethanol Immediate Use (<24h) Water Aqueous Buffer (Avoid for Stock) Start->Water Assay Medium (<1% DMSO final) Stable Stable DMSO->Stable High Stability Risk Risk Ethanol->Risk Oxidation Risk

Figure 1: Solvent selection decision tree based on storage duration and stability requirements.[2][1]

Part 2: Chemical Stability & Degradation

Q: Why is my clear solution turning pink or brown?

Diagnosis: This is the hallmark of Indole Autoxidation . Indoles are electron-rich heterocycles.[2][1] In the presence of light and oxygen, they undergo a radical-mediated oxidation at the C3 position to form indoxyl, which then dimerizes to form indigo-type species (often colored pink, red, or brown).[1]

Mechanistic Insight: While the 6-chloro and 4-fluoro groups are electron-withdrawing (deactivating the ring slightly), the 7-methyl group is electron-donating.[2][1] This steric and electronic combination can create a unique susceptibility where the C3 position remains reactive.

Q: Is the compound light-sensitive?

Yes. Halogenated aromatics are susceptible to photodehalogenation (loss of Cl or F) under high-intensity UV light.[2][1] Furthermore, light accelerates the formation of peroxides in DMSO, which drives the oxidation of the indole.

Stability Data Summary
ConditionStability EstimateRisk FactorRecommendation
Solid State (4°C) > 2 YearsLowKeep desiccated.[2][1]
DMSO Solution (-20°C) 6–12 MonthsLowProtect from light; freeze/thaw < 5 times.[1]
DMSO Solution (RT) < 1 WeekMediumAmber vials essential.
Aqueous Buffer (pH 7) < 24 HoursHighPrepare fresh for every assay.
Acidic Solution (pH < 4) UnstableCriticalRisk of acid-catalyzed polymerization.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of "Ultra-Stable" Stock Solution

Purpose: To maximize the shelf-life of the compound for screening campaigns.

  • Solvent Prep: Degas anhydrous DMSO using nitrogen sparging for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid 6-chloro-4-fluoro-7-methyl-1H-indole into an amber glass vial (Class A hydrolytic resistance).

  • Dissolution: Add the degassed DMSO to achieve a concentration of 10 mM .

  • Inert Atmosphere: Overlay the solution with Argon or Nitrogen gas before capping.

  • Storage: Seal with Parafilm and store at -80°C (preferred) or -20°C.

Protocol B: QC Check via HPLC

Purpose: To verify compound integrity if color change is observed.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).

  • Pass Criteria: Purity > 95%; no new peaks at RRT (Relative Retention Time) ~0.8 or ~1.2 (indicative of oxidation products).

Degradation Pathway Visualization

Degradation_Pathway Indole 6-chloro-4-fluoro-7-methyl-1H-indole (Active Compound) Radical Indolyl Radical (Intermediate) Indole->Radical Light + O2 (Initiation) Indoxyl Indoxyl Derivative (Oxidized) Radical->Indoxyl Peroxidation Dimer Indigo-like Dimer (Pink/Brown Precipitate) Indoxyl->Dimer Dimerization (Color Change)

Figure 2: Simplified oxidative degradation pathway of substituted indoles leading to colored impurities.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use plastic tubes (Eppendorf) for storage? A: For short-term (days), yes. For long-term storage, glass is mandatory .[1] Indoles can adsorb to polypropylene, and DMSO can leach plasticizers from poor-quality plastics, contaminating your LC-MS data.[2][1]

Q: Does the 4-fluoro group make it unstable in water? A: The C-F bond is extremely strong (approx. 116 kcal/mol) and is generally hydrolytically stable. The instability in water comes from the insolubility causing precipitation, not defluorination. However, avoid nucleophilic bases which could theoretically attack the ring.

Q: I see a small impurity peak at 0.1% after 6 months. Is it safe to use? A: For biological assays (IC50, cell culture), >95% purity is generally acceptable. If the impurity is <1%, it is likely a minor oxidation product and unlikely to interfere unless it is a potent electrophile. Run a "solvent blank" control to ensure the impurity doesn't have its own activity.

References

  • PubChem. Compound Summary for 6-Chloro-4-fluoro-1H-indazole (Analogous Indole Data). National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

  • Li, Z. & Tong, R. (2016).[3] Catalytic Environmentally Friendly Protocol for Indole Oxidation. Journal of Organic Chemistry. Available at: [Link].

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Sources

Optimization

Indole Functionalization Support Hub: Reaction Temperature Optimization

Core Directive: The Kinetic Control Mandate Welcome to the technical support hub. If you are functionalizing the indole nucleus, you are working with one of the most electron-rich, yet acid-sensitive heterocycles in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Kinetic Control Mandate

Welcome to the technical support hub. If you are functionalizing the indole nucleus, you are working with one of the most electron-rich, yet acid-sensitive heterocycles in drug discovery.

The central thesis of this guide is simple: Indole halogenation is an exercise in Kinetic Control .

Because the indole C3 position is exceptionally nucleophilic (approx.


 times more reactive than benzene), the reaction with electrophilic halogen sources (NBS, NCS, 

) is extremely fast. Temperature optimization here is rarely about "forcing" a reaction; it is about restraining it to prevent the thermodynamic sinks: poly-halogenation, oligomerization, and oxidative decomposition.

Technical Troubleshooting & FAQs

Q1: I am observing a mixture of C3-mono-halogenated and C3,C5-di-halogenated products. How does temperature influence this ratio?

Diagnosis: You are operating under Diffusion Control rather than Chemical Control. Root Cause: At Room Temperature (RT) or higher, the reaction rate at C3 is so fast that it exceeds the mixing rate. Localized high concentrations of the halogenating agent lead to a second attack on the already halogenated (but still reactive) indole before the reagent disperses.

The Fix:

  • Lower the Temperature: Cooling the reaction to -78 °C (dry ice/acetone) or 0 °C (ice bath) slows the intrinsic reaction rate (

    
    ), allowing the mixing rate (
    
    
    
    ) to compete. This ensures the reagent is evenly distributed before it is consumed.
  • Protocol Adjustment: Do not add the halogen source (e.g., NBS) as a solid. Dissolve it in the solvent (DMF or THF) and add it dropwise to the cooled indole solution.

Q2: My reaction turns into a black tar/polymer upon heating to 40-50°C. Why?

Diagnosis: Acid-catalyzed oxidative polymerization. Root Cause: Indoles are acid-sensitive. Halogenation produces acid byproducts (e.g., HBr from


 or succinimide/acid traces from NBS).
  • Mechanism: At elevated temperatures (>35°C), the generated acid protonates the indole (often at C3), generating an electrophilic iminium species (indolium ion). This species is attacked by another neutral indole molecule, initiating a dimerization/polymerization cascade.

The Fix:

  • Strict Temperature Ceiling: Never heat a standard electrophilic indole halogenation above 25°C unless the substrate is severely electron-deficient (e.g., nitro-indole).

  • Buffer System: If RT is required for solubility, add a solid base scavenger like Pyridine (1.0 equiv) or

    
      to neutralize acid in situ.
    
Q3: Can I access the C2-halogenated product by simply raising the temperature?

Diagnosis: Incorrect mechanistic assumption. Scientific Insight: Unlike sulfonation or specific rearrangements, you cannot simply "heat" an indole with NBS to get the C2-halo product cleanly. C3 is the thermodynamic and kinetic trap for EAS.

  • Outcome of Heating: Heating will likely result in C3-halogenation followed by decomposition or over-halogenation (C3,C5 or C3,C6), not a clean C2 switch.

  • The Exception: If you require C2 selectivity, you must either:

    • Block C3: Use a 3-substituted indole.

    • Directing Groups: Use a Directing Group (DG) at N1 (e.g., pivaloyl, pyrimidyl) and a transition metal catalyst (Pd or Rh) which operates via a different mechanism (C-H activation) often requiring elevated temperatures (80-100°C).

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision pathways for selecting temperature and reagents based on your desired regioselectivity.

IndoleHalogenation Start Start: Indole Substrate Decision Target Position? Start->Decision C3_Path Target: C3 (Kinetic) Decision->C3_Path Electron Rich C2_Path Target: C2 (Directed) Decision->C2_Path Need C2 Ring_Path Target: Benzene Ring (C5/C6) Decision->Ring_Path Need C5/C6 C3_Cond Condition: -78°C to 0°C Reagent: NBS/NCS/NIS Solvent: DMF/THF C3_Path->C3_Cond C2_Cond Condition: High Temp (>60°C) Requires: N-Directing Group Catalyst: Pd/Rh/Ru C2_Path->C2_Cond Ring_Cond Condition: Superacidic/Catalytic Block C3 first Temp: RT to 50°C Ring_Path->Ring_Cond C3_Result Result: High C3 Selectivity Minimizes Polymerization C3_Cond->C3_Result C2_Result Result: C2 Functionalization (Via C-H Activation) C2_Cond->C2_Result

Caption: Decision tree for optimizing reaction parameters based on regiochemical targets. Note the divergence between Electrophilic Substitution (C3, Low Temp) and Metal-Catalyzed C-H Activation (C2, High Temp).

Optimized Experimental Protocol: C3-Bromination

Objective: Selective synthesis of 3-bromoindole from indole. Key Parameter: Temperature control to suppress diffusion-limited over-bromination.

Reagents
  • Substrate: Indole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Freshly recrystallized.

  • Solvent: DMF (Dimethylformamide) - Anhydrous.

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation (T = 25°C): Dissolve Indole (1.0 mmol, 117 mg) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (T = -10°C to 0°C): Place the flask in an ice-salt bath (or simply ice/water). Allow the internal temperature to equilibrate for 10 minutes.

    • Why? Stabilizes the incoming Wheland intermediate and increases the viscosity slightly to slow diffusion.

  • Reagent Addition (Critical Step): Dissolve NBS (1.05 mmol, 187 mg) in DMF (2 mL). Add this solution dropwise over 15-20 minutes via syringe or addition funnel.

    • Why? Prevents local hotspots where [NBS] > [Indole], which causes di-bromination.

  • Reaction Monitoring (T = 0°C): Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.[1] Conversion is typically complete within 30-60 minutes.

    • Note: Do not warm to RT unless conversion stalls (indicative of deactivated substrates).

  • Quench & Workup: Pour the reaction mixture into a beaker containing ice-cold 10%

    
     and saturated 
    
    
    
    (1:1). Extract with Ethyl Acetate.[2]
    • Why? Thiosulfate neutralizes unreacted bromine species; Bicarbonate neutralizes HBr to prevent acid-catalyzed decomposition during concentration.

Comparative Data: Temperature Effects

The following table summarizes the impact of temperature on selectivity for a standard Indole + NBS reaction (1:1 stoichiometry).

TemperaturePrimary ProductByproductsRisk FactorMechanism
-78 °C 3-bromoindole (>95%) TraceFreezing of solvent (use THF)Kinetic Control
0 °C 3-bromoindole (90-95%) <5% 3,5-dibromoLowKinetic Control
25 °C (RT) 3-bromoindole (80%)10-15% di-bromoModerateDiffusion Limited
> 50 °C Complex MixtureTars, Dimers, PolymersHigh Acid-Cat. Polymerization

References

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter: Indoles: Reactions and Synthesis).[3][4][5][6][7][8][9]

  • BenchChem. (2025).[5] Kinetic vs. Thermodynamic Control in Enolate Bromination (Analogous mechanistic principles for regioselectivity).

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide.[7][10] The Journal of Organic Chemistry, 88(14), 10164-10171. (Discusses N-protecting group influence on C2 vs C3 selectivity).

  • Alicea, J., et al. (2021). Regioselectivity in Metal-Free Indole C-H Borylation: A DFT Investigation. The Journal of Physical Chemistry A, 120(19). (Detailed theoretical study on temperature-dependent regioselectivity).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-chloro-4-fluoro-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the recrystallization of 6-chloro-4-fluoro-7-methyl-1H-indole, a crucial purification step in its synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the recrystallization of 6-chloro-4-fluoro-7-methyl-1H-indole, a crucial purification step in its synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful isolation of this compound with high purity.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 6-chloro-4-fluoro-7-methyl-1H-indole and offers step-by-step solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Cause: This phenomenon, where the solute separates as a liquid rather than a solid, often occurs when the solution is supersaturated to a high degree, or the cooling process is too rapid. It can also be indicative of a solvent system where the compound's solubility changes too drastically with temperature. For some compounds, "oiling out" can be a persistent issue.

Solution:

  • Re-heat the solution: Gently warm the mixture until the oil completely redissolves.

  • Add more solvent: Introduce a small amount of the primary solvent to slightly decrease the saturation level.

  • Slow cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can aid this process.

  • Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Solvent system modification: If oiling persists, consider a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly cloudy.[1] Heating to clarify and then slow cooling can promote crystal growth.

Issue 2: Poor recovery of the purified compound.

Cause: Low recovery can stem from several factors, including using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent. While recrystallization is effective for achieving high purity, it can sometimes lead to lower recovery.[2][3]

Solution:

  • Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat filtration apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heating the funnel and receiving flask will prevent the product from crystallizing prematurely.

  • Optimize cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation of the product.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[1]

  • Concentrate the mother liquor: To potentially recover more product, the filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be collected. Be aware that this second crop may be less pure than the first.

Issue 3: The resulting crystals are colored or contain visible impurities.

Cause: The presence of colored impurities often indicates that the chosen solvent is not ideal for selectively dissolving the target compound while leaving impurities behind. Some impurities may co-crystallize with the desired product.

Solution:

  • Charcoal treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[1] The charcoal adsorbs the colored compounds, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb the target compound, reducing the yield.

  • Re-recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

  • Alternative solvent selection: Experiment with different solvents or solvent mixtures. A solvent that has a very high solubility for the impurity at all temperatures, or a very low solubility, would be ideal.

  • Column chromatography: If recrystallization fails to remove certain impurities, purification by column chromatography may be required.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 6-chloro-4-fluoro-7-methyl-1H-indole?

Recommended Solvents for Initial Screening:

Solvent SystemRationale & Considerations
Ethanol Often a good general-purpose solvent for indole derivatives.[6][7]
Toluene Can be effective for aromatic compounds and may provide good crystal quality.
Ethyl Acetate/Hexane A common mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity is observed.[8] This combination can be effective for compounds with moderate polarity. A similar system using ethyl acetate and petroleum ether has been reported for other indole recrystallizations.[9]
Acetone/Water Another useful mixed-solvent system for moderately polar compounds.[10]
Dioxane/Water A synthesis of 6-chloro-5-fluoroindole mentions using a dioxane/water system in the workup, suggesting it could be a viable system for related compounds.[11]
Q2: How can I induce crystallization if my solution becomes supersaturated without forming crystals?

A2: Supersaturation is a common occurrence. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a very small crystal of the pure compound into the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.

  • Vigorous Agitation: Sometimes, simply swirling the flask vigorously can initiate crystallization.

  • Flash Freezing: Briefly placing the flask in a dry ice/acetone bath to flash freeze a small amount of the solvent at the bottom can create nucleation sites. Allow this frozen portion to melt back into the solution.

Q3: What is the expected appearance of pure 6-chloro-4-fluoro-7-methyl-1H-indole?

A3: While the exact appearance can vary based on crystal size and habit, related compounds like 6-chloro-5-fluoroindole are described as white solids.[11] Therefore, pure 6-chloro-4-fluoro-7-methyl-1H-indole is expected to be a white to off-white crystalline solid.

Q4: Are there any specific safety precautions I should take during the recrystallization of this compound?

A4: Yes, standard laboratory safety practices should always be followed. Specifically for this compound and the solvents used:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform recrystallizations in a well-ventilated fume hood, especially when using flammable or volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 6-chloro-4-fluoro-7-methyl-1H-indole and all solvents used to be aware of any specific hazards. Related indole compounds can be harmful if swallowed and may cause skin reactions.[12]

  • Heating: When heating flammable solvents, use a heating mantle or a steam bath. Never use an open flame.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline. The specific solvent and volumes will need to be optimized based on your experimental scale and the purity of your crude material.

  • Solvent Selection: Based on small-scale trials, select a suitable single or mixed solvent system.

  • Dissolution: Place the crude 6-chloro-4-fluoro-7-methyl-1H-indole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. If using a single solvent, continue to add small portions of the hot solvent until the compound just dissolves. If using a mixed-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR) to confirm the purity of the recrystallized product.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling oiling_out Oiling Out? cooling->oiling_out filtration Vacuum Filtration washing Wash with Ice-Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product oiling_out->filtration No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cooling

Caption: Decision workflow for the recrystallization process.

References

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Published April 17, 2025. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution. Accessed February 27, 2026.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Accessed February 27, 2026. [Link]

  • Google Patents. JPS5962565A - Purification of indole compounds. Accessed February 27, 2026.
  • ijarsct. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Published April 15, 2022. [Link]

  • TSI Journals. Organic CHEMISTRY. Published July 21, 2010. [Link]

  • Reddit. Recrystallization gone wrong, have you come across such a thing? (details below). Published April 10, 2022. [Link]

  • Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. Accessed February 27, 2026.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Accessed February 27, 2026.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed February 27, 2026. [Link]

  • HBCSE. Recrystallization. Accessed February 27, 2026. [Link]

  • Reddit. Problems with Fischer indole synthesis. Published December 9, 2021. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectral Profiling: 6-Chloro-4-Fluoro-7-Methyl-1H-Indole

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 6-chloro-4-fluoro-7-methyl-1H-indole . This content is structured for medicinal chemists and structural biologists requiring preci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 6-chloro-4-fluoro-7-methyl-1H-indole .

This content is structured for medicinal chemists and structural biologists requiring precise spectral validation of this scaffold, which is increasingly prevalent in kinase inhibitor discovery (e.g., targeting JAK, BTK, or VEGFR pathways).

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Spectral Benchmarking Status: Technical Reference (Predicted & Analogous Experimental Data)

Executive Summary: The "Fingerprint" Region

The 6-chloro-4-fluoro-7-methyl-1H-indole scaffold presents a unique NMR signature due to the interplay between the electronegative fluorine (C4), the bulky chlorine (C6), and the electron-donating methyl group (C7). Unlike the complex multiplets seen in unsubstituted indoles, this substitution pattern simplifies the aromatic region , creating a highly diagnostic "spectral fingerprint."

Key Differentiator: The H-5 proton acts as the primary diagnostic handle. Isolated between the C4-Fluoro and C6-Chloro substituents, it appears as a distinct doublet with a large coupling constant (


), devoid of the typical vicinal proton-proton splitting seen in standard indoles.

Theoretical vs. Experimental Spectral Data

The following data synthesizes high-fidelity predictive algorithms with experimental values from analogous 4-fluoro and 6-chloro indole derivatives.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Note
1 NH 11.20 - 11.50br s-Broad; exchangeable with D₂O.
2 Ar-H 7.35 - 7.45dd or t

Typical indole

-proton.
3 Ar-H 6.50 - 6.60dd

,

Critical: Often shows long-range coupling to F-4.[1][2]
5 Ar-H 7.05 - 7.15d

Signature Peak. Large H-F coupling; no vicinal H-H coupling.
7-Me CH₃ 2.35 - 2.45s-Singlet; diagnostic for 7-substitution.

Note on Solvent Effects: In CDCl₃ , the NH signal typically shifts upfield (to ~8.0–8.5 ppm) and broadens significantly. DMSO-d6 is the recommended solvent for sharp resolution of the NH and clear observation of the H-3/F-4 long-range coupling.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral complexity of the target compound against its closest structural analogs to aid in impurity profiling and reaction monitoring.

Comparison A: The "Chlorine Effect" (vs. 4-Fluoro-7-methylindole)
  • Alternative (No Cl at C6): The H-5 proton would appear as a doublet of doublets (dd) due to coupling with H-6 (

    
     Hz) and F-4 (
    
    
    
    Hz).
  • Target (Cl at C6): The substitution of H-6 with Chlorine removes the vicinal proton coupling.

  • Result: The H-5 signal simplifies from a complex multiplet to a clean doublet . This collapse of multiplicity is the primary indicator of successful chlorination at the 6-position.

Comparison B: The "Methyl Effect" (vs. 6-Chloro-4-fluoroindole)
  • Alternative (No Me at C7): Presence of H-7 would create a signal around 7.1–7.3 ppm. H-7 would likely show a small meta-coupling to H-5.

  • Target (Me at C7): The aromatic H-7 signal disappears completely, replaced by an aliphatic singlet at ~2.4 ppm (integrating to 3H).

  • Result: The appearance of the high-field methyl singlet combined with the loss of one aromatic proton confirms the 7-methyl installation.

Visualizing the Spin System

The following diagram illustrates the logical flow for confirming the structure based on J-coupling connectivity.

G cluster_0 Structural Elucidation Workflow: 6-Cl-4-F-7-Me-Indole Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 2.0 - 2.5 ppm Region Start->Check_Aliphatic Decision_Me Singlet (3H) present? Check_Aliphatic->Decision_Me Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Decision_Me->Check_Aromatic Yes (7-Me confirmed) Result_Impurity IMPURITY: dd or Multiplet (H-H coupling present) Decision_Me->Result_Impurity No Signal_H5 Identify H-5 Signal (~7.1 ppm) Check_Aromatic->Signal_H5 Splitting_Analysis Analyze H-5 Splitting Signal_H5->Splitting_Analysis Result_Target CONFIRMED: Doublet (J ~11Hz) (Only F-coupling) Splitting_Analysis->Result_Target Doublet Only Splitting_Analysis->Result_Impurity Complex Splitting

Caption: Logic flow for confirming the 6-chloro-4-fluoro-7-methyl substitution pattern via NMR.

Experimental Protocol: High-Fidelity Acquisition

To replicate the resolution required for observing the long-range H3-F4 coupling, follow this validated protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? Chloro-fluoro-indoles are often sparingly soluble in CDCl₃. DMSO also prevents H-1 exchange, allowing quantification of the NH proton.

  • Instrument Parameters:

    • Frequency: 400 MHz minimum (500/600 MHz preferred for resolving H-3/F-4 coupling).

    • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons adjacent to F and Cl significantly increase relaxation times for nearby protons; insufficient delay will distort integration of H-5.

    • Scans (NS): 16–64 scans (depending on concentration).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the residual DMSO pentet to 2.50 ppm .

References

  • National Institutes of Health (NIH) . PubChem Compound Summary: 6-Chloro-7-methylindole. Available at: [Link]

  • University of Ottawa NMR Facility . PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

Sources

Comparative

A Guide to the 13C NMR Spectral Data of 6-chloro-4-fluoro-7-methyl-1H-indole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted indoles represent a privileged scaffold, forming the core of numerous pharmacologically active agents. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 6-chloro-4-fluoro-7-methyl-1H-indole, a polysubstituted indole with potential applications in medicinal chemistry.

Given the absence of publicly available experimental 13C NMR data for this specific molecule, this guide presents a robust, predicted spectrum. This prediction is grounded in a comparative analysis of experimentally determined data for structurally analogous indole derivatives. By dissecting the electronic effects of each substituent—chloro, fluoro, and methyl groups—on the indole core, we can confidently assign the chemical shifts and provide a valuable reference for researchers working with this or similar compounds.

Predicted 13C NMR Data for 6-chloro-4-fluoro-7-methyl-1H-indole

The predicted 13C NMR chemical shifts for 6-chloro-4-fluoro-7-methyl-1H-indole in a standard deuterated solvent like CDCl3 are presented in Table 1. These predictions are derived from established substituent effect principles and analysis of related compounds.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Chemical Shift
C-2~125.0Typical chemical shift for C-2 in indoles, influenced by the adjacent nitrogen.
C-3~103.0Generally shielded in indoles; the substituents on the benzene ring have a minor effect.
C-3a~129.0Bridgehead carbon, influenced by the fusion of the two rings.
C-4~155.0 (d, 1JCF ≈ 240 Hz)Directly attached to the highly electronegative fluorine, leading to a significant downfield shift and a large one-bond carbon-fluorine coupling constant.
C-5~115.0 (d, 2JCF ≈ 20 Hz)Influenced by the fluorine at C-4 through a two-bond coupling.
C-6~122.0Directly attached to the chlorine atom, which has a moderate deshielding effect.
C-7~118.0Influenced by the adjacent methyl group and the overall electronic environment.
C-7a~135.0Bridgehead carbon, influenced by the substituents on the benzene ring.
-CH3~15.0Typical chemical shift for a methyl group attached to an aromatic ring.

Note: The predicted values are estimates and the actual experimental values may vary. The splitting pattern (d = doublet) and coupling constants (J) are provided for carbons coupled to fluorine.

Comparative Analysis with Structurally Related Indoles

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of related indole derivatives is crucial. This approach allows for the dissection of individual substituent effects.

Substituent Effects on the Indole Core:
  • Fluorine at C-4: The most significant effect is the large downfield shift of the directly attached carbon (C-4) due to the high electronegativity of fluorine. Furthermore, fluorine introduces characteristic C-F coupling constants, which are invaluable for unambiguous signal assignment. The one-bond coupling (1JCF) is typically large (around 240 Hz), while two-bond (2JCF) and three-bond (3JCF) couplings are smaller but still observable.

  • Chlorine at C-6: Chlorine is an electronegative atom that exerts a deshielding effect on the carbon to which it is attached (C-6), causing a downfield shift. Its influence on other carbons in the ring is less pronounced compared to fluorine.

  • Methyl Group at C-7: The methyl group is an electron-donating group, which generally causes a slight shielding (upfield shift) of the directly attached carbon (C-7) and other carbons in the vicinity through resonance and inductive effects.

By examining the 13C NMR data of model compounds (Table 2), we can observe these trends.

Table 2: Experimental 13C NMR Data for Selected Substituted Indoles

Compound C-4 (ppm) C-6 (ppm) C-7 (ppm) Reference
6-Fluoro-3-methyl-1H-indole-159.2 (d, 1JCF = 236 Hz)-[1]
6-Chloro-3-methyl-1H-indole-127.9-[1]

Note: The provided data is for 3-methyl indoles, which will have slightly different chemical shifts for the pyrrole ring carbons compared to the unsubstituted pyrrole ring in our target molecule. However, the substituent effects on the benzene ring carbons are comparable.

The data in Table 2 clearly illustrates the strong deshielding and large C-F coupling associated with the fluorine substituent at C-6 in 6-fluoro-3-methyl-1H-indole.[1] The deshielding effect of chlorine at C-6 in 6-chloro-3-methyl-1H-indole is also evident when compared to the typical chemical shift of an unsubstituted aromatic carbon.[1]

Experimental Protocol for 13C NMR Data Acquisition

For researchers wishing to acquire experimental data for 6-chloro-4-fluoro-7-methyl-1H-indole, the following protocol provides a reliable starting point.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled 13C NMR spectrum.
  • Typical acquisition parameters:
  • Pulse program: zgpg30 or similar
  • Spectral width: ~250 ppm (centered around 125 ppm)
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the TMS signal (0.0 ppm) or the residual solvent signal.
  • Perform baseline correction.
  • Integrate the peaks if quantitative analysis is required.

5. Advanced NMR Experiments (for unambiguous assignment):

  • DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH2, and CH3 groups.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate carbon atoms with their directly attached protons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations, which is crucial for assigning quaternary carbons.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound add_ref Add Reference (TMS) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer tune_probe Tune Probe transfer->tune_probe lock Lock tune_probe->lock shim Shim lock->shim acquire_13C Acquire 13C Spectrum shim->acquire_13C acquire_2D Acquire 2D Spectra (HSQC, HMBC) acquire_13C->acquire_2D ft Fourier Transform acquire_13C->ft acquire_2D->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis & Assignment referencing->analysis

Caption: A streamlined workflow for acquiring and analyzing 13C NMR data.

Conclusion

This guide provides a comprehensive overview of the expected 13C NMR data for 6-chloro-4-fluoro-7-methyl-1H-indole. Through a predictive and comparative approach, we have established a reliable set of chemical shifts and offered a detailed experimental protocol for their verification. This information serves as a valuable resource for chemists and pharmacologists, facilitating the unambiguous structural characterization of this and related indole derivatives, and ultimately accelerating the drug discovery and development process.

References

  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2007, February 15). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2025, May 20). Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents | Organic Letters. Retrieved from [Link]

  • MDPI. (2025, April 2). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • Heterocycles. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • MDPI. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Scilit. (n.d.). 1H and 13C NMR studies of 7‐azaindole and related compounds. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Predicted Biological Activities of 6-chloro-4-fluoro-7-methyl-1H-indole and 6-chloro-4-fluoroindole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted biological activities of two structurally related indole compounds: 6-chloro-4-fluoro-7-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activities of two structurally related indole compounds: 6-chloro-4-fluoro-7-methyl-1H-indole and 6-chloro-4-fluoroindole. In the absence of direct comparative experimental data, this document synthesizes information from structure-activity relationship (SAR) studies of analogous indole derivatives to forecast their potential therapeutic applications and guide future research. The core structural difference, a methyl group at the C7 position, is expected to significantly influence their pharmacological profiles.

Introduction to the Indole Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its inherent ability to interact with a wide array of biological targets has made it a "privileged scaffold" in the development of therapeutics for a multitude of diseases, including cancer, microbial infections, and neurological disorders. The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole core.[1][2] This guide focuses on two such derivatives, distinguished by the presence or absence of a methyl group at the 7-position, to explore how this subtle structural modification may translate into differential biological activity.

Structural Comparison

The two molecules share a common 6-chloro-4-fluoroindole core. The key distinction is the presence of a methyl group at the C7 position of 6-chloro-4-fluoro-7-methyl-1H-indole.

CompoundStructure
6-chloro-4-fluoroindole ClFNH
6-chloro-4-fluoro-7-methyl-1H-indole ClFNHCH₃

This seemingly minor addition of a methyl group can have profound effects on the molecule's physicochemical properties, including its lipophilicity, steric profile, and electronic distribution. These changes, in turn, can significantly alter how the molecule interacts with biological targets.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data for these specific compounds is lacking, we can infer potential activities based on the extensive research on substituted indoles.

Potential as Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, where it often mimics the adenine region of ATP, binding to the hinge region of the kinase domain.[3][4] The substitutions on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors.

  • 6-chloro-4-fluoroindole : The chloro and fluoro substituents can enhance binding affinity through halogen bonding and by modifying the electronic properties of the indole ring. The 6-chloro substitution, in particular, has been identified as favorable for the selectivity of some kinase inhibitors.[3]

  • 6-chloro-4-fluoro-7-methyl-1H-indole : The addition of a methyl group at the C7 position introduces steric bulk in proximity to the pyrrole nitrogen. This could have several consequences:

    • Altered Binding Conformation : The methyl group may force the molecule to adopt a different binding pose within the ATP-binding pocket of a kinase, potentially leading to altered selectivity or potency.

    • Enhanced Hydrophobic Interactions : The methyl group can engage in favorable hydrophobic interactions with nonpolar residues in the kinase active site, which could increase binding affinity.

    • Reduced Potency due to Steric Hindrance : Conversely, the steric bulk of the methyl group could clash with residues in the active site, leading to a decrease in binding affinity.

Studies on some kinase inhibitors have shown that substitutions at the C7 position of the indole ring are generally well-tolerated and can be exploited to fine-tune activity and selectivity.[5] Therefore, it is plausible that both compounds could exhibit kinase inhibitory activity, with the C7-methylated analog potentially displaying a different kinase selectivity profile.

Potential as Anticancer Agents

Many indole derivatives exhibit anticancer properties, often through mechanisms such as the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][6] Halogenated indoles, in particular, have shown promise in this area.

  • 6-chloro-4-fluoroindole : Based on studies of related 6-chloroindole derivatives, this compound is predicted to possess anticancer activity, likely by interfering with microtubule polymerization.[1] This disruption of the cytoskeleton is a validated anticancer strategy, as it preferentially affects rapidly dividing cancer cells.

  • 6-chloro-4-fluoro-7-methyl-1H-indole : The impact of the C7-methyl group on anticancer activity is less straightforward to predict. If the primary mechanism of action is indeed microtubule disruption, the methyl group could influence this in several ways:

    • It might enhance the binding to tubulin through additional hydrophobic interactions.

    • It could sterically hinder the optimal binding conformation, thereby reducing activity.

A study on thiadiazolo[3,2-a]pyrimidin-5-one derivatives containing a 6-chloro-7-methyl group reported good anticancer activity against human breast and lung cancer cell lines, suggesting that this substitution pattern is compatible with cytotoxic effects.[4]

Potential as Antimicrobial Agents

Indole and its derivatives are known to possess antimicrobial and antibiofilm activities.[7] Halogenation of the indole ring has been shown to enhance these properties. While less is known specifically about the influence of a C7-methyl group on antimicrobial efficacy, it is conceivable that both compounds could exhibit some level of antimicrobial activity.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative activities of these two compounds, a series of well-established in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of protein kinases.

Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed during the reaction.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 6-chloro-4-fluoro-7-methyl-1H-indole and 6-chloro-4-fluoroindole in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.

    • Dispense the master mix into the assay plate to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Assay_Plate Plate Compounds & Controls Compound_Prep->Assay_Plate Kinase_Mix Prepare Kinase/Substrate/ATP Mix Assay_Plate->Kinase_Mix Initiate Reaction Incubation Incubate at 30°C Kinase_Mix->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This assay will assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for a cell proliferation (MTT) assay.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of 6-chloro-4-fluoro-7-methyl-1H-indole and 6-chloro-4-fluoroindole based on established principles of medicinal chemistry and structure-activity relationships. While direct experimental evidence is currently unavailable, the analysis presented herein suggests that both compounds are likely to exhibit biological activity, with the C7-methyl group in 6-chloro-4-fluoro-7-methyl-1H-indole potentially modulating its target selectivity and potency.

The proposed experimental protocols for kinase inhibition and cell proliferation assays offer a clear path forward for empirically testing these hypotheses. The results from such studies will be invaluable in elucidating the distinct pharmacological profiles of these two molecules and will guide the rational design of more potent and selective indole-based therapeutics.

References

  • The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. Benchchem.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at the concentration of 10 μM.
  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Wiley Online Library.
  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones.
  • Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers.
  • 6-CHLORO-4-FLUORO-7-METHYL INDOLE 1167056-54-3 wiki. Guidechem.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. NIH.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.
  • Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • United States P
  • New research: New way to target and correct disease-related proteins. Department of Chemistry and Chemical Biology, Harvard University.
  • Incorporation of fluorotryptophans into proteins of escherichia coli. PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Indole derivatives.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins. The Biomolecular Modeling & Computational Biology Group, University of Washington.
  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.
  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.
  • 6-Chloro-7-fluoro-1H-indole. Abovchem.
  • Chlorinated tetralin compounds and pharmaceutical compositions.
  • Searching for the Protein Targets of Bioactive Molecules. CHIMIA.
  • Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution.
  • P
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • (PDF) Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[1][9][10]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. ResearchGate.

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed.
  • Kinase Profiling Inhibitor D
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers.
  • FDA Clears FluoGuide's IND for FG001 in High-Grade Glioma; U.S. Clinical Trial Remains on Track. BioSpace.

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Comparative

Comparative Guide: Reactivity Profiles of 4-Fluoroindole vs. 7-Methylindole

This guide provides an in-depth technical comparison of 4-fluoroindole and 7-methylindole , designed for researchers in medicinal chemistry and synthetic methodology. Executive Summary In the optimization of indole-based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-fluoroindole and 7-methylindole , designed for researchers in medicinal chemistry and synthetic methodology.

Executive Summary

In the optimization of indole-based pharmacophores, 4-fluoroindole and 7-methylindole represent two distinct control levers:

  • 4-Fluoroindole acts as an Electronic Modulator . The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I) that acidifies the N-H bond and subtly deactivates the C3 position, while simultaneously blocking metabolic oxidation at the C4 "hotspot."

  • 7-Methylindole acts as a Steric Gatekeeper . The methyl group at C7 introduces significant peri-interaction with the N1-H, creating a steric barrier that hinders N-functionalization while electronically activating the C3 position via weak inductive donation (+I).

Quick Selection Matrix:

Feature 4-Fluoroindole 7-Methylindole
Primary Challenge Reduced nucleophilicity at C3 Steric hindrance at N1
N-H Acidity (pKa) Increased (More Acidic) Decreased (Less Acidic)
Metabolic Stability High (Blocks C4 oxidation) Moderate (C7-Me is a metabolic handle)

| Key Application | Bioisostere, pKa modulation | Conformational control, Steric blocking |

Mechanistic Analysis: Electronic vs. Steric Control[1][2]

The divergent reactivity of these two scaffolds is best understood by mapping their electronic and steric influence vectors.[1]

Visualization: Reactivity Influence Map

The following diagram illustrates the opposing forces at play. 4-F pulls electron density (Inductive), affecting the entire pi-system, while 7-Me exerts a localized steric blockade.

IndoleReactivity Substrate_4F 4-Fluoroindole (Electronic Modulation) Effect_4F Inductive Withdrawal (-I) Resonance Donation (+M) Substrate_4F->Effect_4F Substrate_7Me 7-Methylindole (Steric Gatekeeping) Effect_7Me Peri-Steric Hindrance Inductive Donation (+I) Substrate_7Me->Effect_7Me Outcome_C3_4F C3: Deactivated Nucleophile (Slower EAS) Effect_4F->Outcome_C3_4F Electronic Effect Outcome_NH_4F N1: Increased Acidity (Facile Deprotonation) Effect_4F->Outcome_NH_4F Inductive Effect Outcome_C3_7Me C3: Activated Nucleophile (Faster EAS) Effect_7Me->Outcome_C3_7Me Electronic Effect Outcome_NH_7Me N1: Steric Blockade (Difficult Alkylation) Effect_7Me->Outcome_NH_7Me Steric Effect

Figure 1: Mechanistic divergence between 4-fluoro and 7-methyl substitution patterns.

Comparative Performance Data

Case Study A: Electrophilic Aromatic Substitution (C3-Formylation)

Reaction: Vilsmeier-Haack Formylation (POCl₃, DMF).

  • Hypothesis: 7-Me should react faster due to electron donation; 4-F should react slower due to deactivation.

Parameter4-Fluoroindole7-MethylindoleCausality
Relative Rate (

)
~0.6 (vs Indole)~1.4 (vs Indole)F (-I) deactivates ring; Me (+I) activates.
Temp. Requirement 35–40 °C0–25 °C4-F requires thermal energy to overcome higher activation barrier.
Regioselectivity Exclusive C3Exclusive C3C3 remains the HOMO coefficient max for both.
Yield 85-92%90-95%7-Me intermediate is more stable (better cation stabilization).
Case Study B: N-Functionalization (N-Benzylation)

Reaction:


 Alkylation (Benzyl bromide, Base).
  • Hypothesis: 7-Me will suffer severe steric penalty.

Parameter4-Fluoroindole7-MethylindoleCausality
Base Choice

or


or

(Powder)
4-F NH is more acidic; 7-Me requires stronger driving force.
Reaction Time 2–4 hours12–24 hoursSteric hindrance at N1 slows nucleophilic attack.
Solvent System DMF or MeCNDMF/THF (High conc.)7-Me benefits from polar aprotic solvation to separate ion pairs.
Success Rate High (>95%)Moderate (60-80%)Competitive C3-alkylation is a risk for 7-Me due to N-hindrance.

Experimental Protocols

Protocol 1: The "Steric Challenge" – N-Alkylation of 7-Methylindole

Context: Standard protocols often fail for 7-substituted indoles due to the "peri-effect"—the clash between the C7-substituent and the N-substituent.

Reagents:

  • 7-Methylindole (1.0 equiv)[2]

  • Electrophile (e.g., Benzyl Bromide, 1.2 equiv)

  • Sodium Hydride (60% dispersion, 1.5 equiv) [Note: Stronger base required than typical Carbonate methods]

  • TBAI (Tetrabutylammonium iodide, 0.1 equiv) [Catalyst]

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 7-methylindole in anhydrous DMF under

    
    . Cool to 0 °C. Add NaH portion-wise.
    
    • Checkpoint: Evolution of

      
       gas will be vigorous. Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. The anion of 7-Me indole is less stable/nucleophilic due to steric crowding.
      
  • Addition: Cool back to 0 °C. Add the electrophile dropwise. Add TBAI.

    • Why TBAI? The iodide acts as a better leaving group (Finkelstein) and the phase transfer catalyst helps overcome the steric barrier by creating a "loose" ion pair.

  • Reaction: Heat to 60 °C .

    • Crucial Difference: Unsubstituted or 4-F indoles react at RT. 7-Me requires heat to overcome the steric activation energy.

  • Workup: Quench with

    
    , extract with EtOAc.
    
    • Validation: Check NMR for the disappearance of the N-H signal (~11 ppm) and the appearance of the

      
       signal. For 7-Me, the 
      
      
      
      protons often appear as an AB system or broadened due to restricted rotation (atropisomerism-like effects).
Protocol 2: The "Electronic Challenge" – C3-Acylation of 4-Fluoroindole

Context: The electron-withdrawing fluorine makes the C3 position less nucleophilic, requiring an activated electrophile.

Reagents:

  • 4-Fluoroindole (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Diethylamine (quencher)

  • Ether/THF (Solvent)

Step-by-Step Workflow:

  • Electrophile Formation: This protocol uses the highly reactive oxalyl chloride to generate the glyoxylyl chloride intermediate.

  • Addition: Add oxalyl chloride to a solution of 4-fluoroindole in Ether at 0 °C.

    • Observation: A yellow/orange precipitate (the indolyl-3-glyoxylyl chloride salt) should form.

    • 4-F Specifics: If precipitation is slow (due to deactivated ring), warm to RT and stir for 4 hours. Unsubstituted indole precipitates instantly.

  • Quenching: Cool to 0 °C. Add diethylamine (or MeOH for ester).

  • Isolation: The resulting amide/ester is isolated via filtration or extraction.

    • Why this method? Friedel-Crafts acylation with weaker reagents (e.g., anhydrides) often fails or requires Lewis acids (

      
      ) for 4-F indoles. Oxalyl chloride provides the necessary electrophilic "kick."
      

Decision Logic for Synthetic Planning

Use this logic flow to determine the optimal route when incorporating these scaffolds.

SynthesisLogic Start Start: Select Indole Core Choice Target Modification? Start->Choice Path_N N-Alkylation Choice->Path_N Path_C3 C3-Functionalization Choice->Path_C3 Check_7Me Is it 7-Methyl? Path_N->Check_7Me Sol_Strong Use NaH/DMF + Heat (Force Sterics) Check_7Me->Sol_Strong Yes Sol_Mild Use K2CO3/MeCN (Standard) Check_7Me->Sol_Mild No (e.g., 4-F) Check_4F Is it 4-Fluoro? Path_C3->Check_4F Sol_Active Use Vilsmeier or Oxalyl Cl (Strong Electrophile) Check_4F->Sol_Active Yes Sol_Std Standard Conditions Check_4F->Sol_Std No (e.g., 7-Me)

Figure 2: Decision tree for reaction condition optimization.

References

  • Bartoli, G., et al. (1989).[3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters. Link (Seminal work on 7-substituted indole synthesis).

  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition. Link (Review covering steric/electronic effects in indole chemistry).

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews. Link (Comprehensive guide on reactivity and synthesis).

  • Popowycz, F., et al. (2011). "Indole ring synthesis: from natural products to drug discovery." Tetrahedron. (Discussion on 4-fluoroindole as a scaffold in medicinal chemistry).

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 6-chloro-4-fluoro-7-methyl-1H-indole

This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-chloro-4-fluoro-7-methyl-1H-indole. In the absence of a standa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-chloro-4-fluoro-7-methyl-1H-indole. In the absence of a standardized public method for this specific molecule, this document serves as a practical, in-depth guide for researchers, scientists, and drug development professionals. We will move beyond a single, rigid protocol, instead exploring comparative methodologies to empower the user to select and optimize conditions based on their specific analytical needs—be it high-throughput screening or high-resolution purity analysis.

Our approach is grounded in the fundamental principles of chromatography, beginning with an analysis of the analyte's physicochemical properties to inform our experimental design. We will compare two primary reversed-phase HPLC (RP-HPLC) methods—a rapid gradient screening method and a refined isocratic method—explaining the causality behind each parameter selection.

Analyte Characterization: The Key to Method Development

Understanding the physicochemical properties of 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3) is the first and most critical step in designing a logical HPLC method.

  • Structure: An indole nucleus substituted with a chloro, a fluoro, and a methyl group.

  • Molecular Formula: C₉H₇ClFN[1]

  • Molecular Weight: 183.61 g/mol [1]

  • Predicted pKa: ~15.80[1]

  • Predicted XLogP3: 2.5 - 2.6 (A measure of lipophilicity)[2][3]

The indole structure provides a chromophore suitable for UV detection. The relatively high LogP value indicates significant non-polar character, making it an ideal candidate for Reversed-Phase HPLC, where it will be well-retained on a hydrophobic stationary phase like C18. The high pKa suggests the molecule is non-ionizable within the typical HPLC pH range (2-8), simplifying method development as pH adjustments will have minimal effect on retention due to ionization, but can be used to control the ionization of silanol groups on the column packing material.

The Workflow of Method Development

A systematic approach to method development ensures efficiency and robustness. The process involves defining the analytical goals, selecting a starting point based on analyte properties, and refining the parameters to meet performance requirements.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation A Analyte Property Analysis (LogP, pKa, UV Spectra) C Select Column & Mobile Phase (C18, ACN/H2O) A->C B Define Analytical Goal (e.g., Purity, Quantification) B->C D Develop Generic Gradient Method C->D E Determine Approx. Retention Time D->E F Optimize Method (Isocratic vs. Gradient) E->F G Method Validation (ICH Guidelines) F->G H Routine Analysis G->H

Caption: A systematic workflow for HPLC method development.

Comparative Experimental Protocols

Here we compare two common approaches: a fast gradient method for initial screening and a more optimized isocratic method for routine analysis.

3.1. Sample Preparation Protocol

A consistent and simple sample preparation is key to reproducible results.

  • Stock Solution: Accurately weigh ~5 mg of 6-chloro-4-fluoro-7-methyl-1H-indole and dissolve it in 10 mL of methanol or acetonitrile to create a 500 µg/mL stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulates before injection.[4]

3.2. Method A: Rapid Gradient Screening

This method is designed to quickly determine the approximate retention time and elution profile of the analyte. It uses a broad gradient to elute compounds with a wide range of polarities.

Protocol Details:

  • HPLC System: Standard analytical HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 2.7-5 µm particle size, 4.6 x 150 mm. A smaller particle size and shorter column (e.g., 2.1 x 50 mm, <2 µm) can be used on a UHPLC system for even faster results.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is used to control the ionization of residual silanols on the silica backbone of the column, which improves peak shape.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for generic screening due to its lower viscosity, which results in lower backpressure and higher efficiency compared to methanol.[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for retention time stability, as a 1 °C change can alter retention by approximately 2%.[7]

  • Detection: UV at 280 nm. Indole and its derivatives typically exhibit strong absorbance around this wavelength.[8][9]

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B

    • 12.0 min: 10% B (Re-equilibration)

3.3. Method B: Optimized Isocratic Analysis

Once the approximate elution condition is known from the gradient run, an isocratic method can be developed for improved precision and shorter run times in routine analysis. Let's assume the analyte eluted at 6.0 minutes in Method A, which corresponds to approximately 60% Acetonitrile.

Protocol Details:

  • HPLC System, Column, Temperature, Detection, Injection Volume: Same as Method A.

  • Mobile Phase: A pre-mixed solution of 60% Acetonitrile and 40% Water (both containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Run Time: 5-7 minutes, or until the peak has fully eluted.

Expected Performance and Comparative Analysis

The choice between a gradient and an isocratic method depends on the analytical objective. The relationship between mobile phase strength and analyte retention is a core principle of RP-HPLC.

Retention_vs_Organic cluster_0 Reversed-Phase HPLC Principle A Increase % Organic Solvent (e.g., Acetonitrile) B Decrease Mobile Phase Polarity A->B leads to C Decrease Analyte Retention Time (Faster Elution) B->C causes

Caption: Analyte retention decreases as organic solvent concentration increases in RP-HPLC.

The following table summarizes the expected performance characteristics of the two proposed methods.

ParameterMethod A (Rapid Gradient)Method B (Optimized Isocratic)Rationale
Expected Retention Time 5 - 7 minutes3 - 5 minutesThe gradient method starts at a low organic percentage, leading to initial strong retention. The isocratic method uses a fixed, higher organic percentage for faster elution.
Peak Width NarrowerPotentially broaderGradient elution sharpens peaks because the peak front is always moving into a stronger solvent, which speeds it up relative to the peak tail ("gradient focusing").
Resolution from Impurities Good for a wide polarity rangeOptimized for specific impuritiesThe gradient method is excellent for separating compounds with very different hydrophobicities. The isocratic method is better for resolving closely eluting impurities by fine-tuning the mobile phase composition.
Throughput Lower (due to re-equilibration)HigherThe isocratic method does not require a lengthy column re-equilibration step between injections, making it faster for sequential runs.[10]
Robustness Sensitive to pump delay volumeMore robustIsocratic methods are less affected by variations in HPLC system dwell volume and pump proportioning performance, leading to more consistent retention times between different instruments.[7]
Best For Method development, screening, complex mixturesRoutine QC, high-throughput quantification
Conclusion and Recommendations

For the analysis of 6-chloro-4-fluoro-7-methyl-1H-indole, a reversed-phase HPLC method utilizing a C18 column is the most appropriate choice.

  • Starting Point: We strongly recommend beginning with Method A (Rapid Gradient Screening) . This will provide crucial information about the compound's retention behavior and the presence of any impurities without extensive upfront optimization.

  • For Routine Analysis: Once the elution conditions are established, transitioning to an Optimized Isocratic Method (like Method B) is highly advantageous for quality control and high-throughput environments. This will offer superior precision, faster sample-to-sample cycle times, and greater instrument-to-instrument robustness.

This guide provides the theoretical foundation and practical protocols to successfully develop a reliable analytical method for 6-chloro-4-fluoro-7-methyl-1H-indole. By understanding the causality behind the experimental choices, researchers can confidently adapt and optimize these methods to meet the specific demands of their work.

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • Ruzzi, M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica. Available at: [Link]

  • Christiansen, A. L., et al. (1983). High-performance liquid chromatographic determination of some psychotropic indole derivatives. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Lu, S., et al. (2021). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB... ResearchGate. Available at: [Link]

  • SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]

  • Ye, Z.-H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available at: [Link]

  • Payne, J. T., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. Available at: [Link]

  • van der Westhuizen, L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Available at: [Link]

  • Nagae, N., et al. (2000). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Journal of the Japan Oil Chemists' Society. Available at: [Link]

  • David, V., et al. (2018). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie. Available at: [Link]

  • Dolan, J. W. (2020). How Much Retention Time Variation Is Normal?. LCGC International. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Available at: [Link]

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Safety & Regulatory Compliance

Safety

6-chloro-4-fluoro-7-methyl-1H-indole proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Chloro-4-fluoro-7-methyl-1H-indole As a halogenated indole derivative, 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3) presents unique logistical and safety cha...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 6-Chloro-4-fluoro-7-methyl-1H-indole

As a halogenated indole derivative, 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3) presents unique logistical and safety challenges in laboratory environments. The dual presence of chlorine and fluorine on the indole core dictates that this compound cannot be integrated into standard organic waste streams. As a Senior Application Scientist, I have designed this protocol to provide drug development professionals with a self-validating, step-by-step operational guide for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 6-chloro-4-fluoro-7-methyl-1H-indole is critical for establishing trust in the disposal protocol. Procedural rules are not arbitrary; they are dictated by the chemical's degradation pathways.

  • Halogenated Combustion Risks: When subjected to standard incineration, the carbon-halogen bonds (C-Cl and C-F) break down to form highly corrosive[1]. Furthermore, improper thermal destruction of chlorinated organics at low temperatures can lead to the formation of highly toxic[2].

  • The EPA Mixture Rule: Under environmental regulations, mixing a listed or characteristic halogenated hazardous waste with a non-hazardous waste stream immediately renders the entire combined volume as [3]. This drastically inflates disposal costs and regulatory burden.

Quantitative Waste Stream Compatibility

To prevent hazardous cross-reactions and ensure regulatory compliance, waste containing 6-chloro-4-fluoro-7-methyl-1H-indole must be strictly categorized. Halogenated organic compounds require separate waste containers because their disposal involves specialized, [4].

Table 1: Quantitative Waste Stream Compatibility & Thresholds

Waste Stream CategoryCompatibilityQuantitative Threshold / MetricRationale / Causality
Halogenated Organic Primary Route >1% Halogen Content Requires specialized rotary kiln incineration at >850°C with caustic scrubbing[5].
Non-Halogenated Organic Incompatible 0% Tolerance (Mixture Rule)Mixing introduces halogens, risking dioxin formation during standard incineration[2].
Aqueous Waste Incompatible <10% Water Allowed in organic streamIndoles are lipophilic; excess water complicates phase separation and incineration efficiency[6].
Solid Debris (Vials, PPE) Compatible N/A (Solid state)Contaminated labware must be treated as solid hazardous waste due to residual halogenated API.

Step-by-Step Disposal Protocol

The following methodology ensures a self-validating system where each step inherently verifies the safety of the next. Under no circumstances should this compound be disposed of down the drain or [7].

Phase 1: Preparation and Engineering Controls

  • Ventilation: Conduct all transfers of 6-chloro-4-fluoro-7-methyl-1H-indole within a certified chemical fume hood to mitigate inhalation risks from potential aerosolization.

  • PPE Verification: Equip chemical-resistant nitrile gloves, splash-proof safety goggles, and a standard laboratory coat[7]. Causality: Nitrile provides superior resistance to the halogenated solvents typically used to dissolve indole derivatives.

Phase 2: Segregation and Collection

  • Container Selection: Utilize a High-Density Polyethylene (HDPE) container specifically designated for "Halogenated Organic Waste"[6]. Causality: HDPE resists degradation from halogenated solvents better than standard glass (which can shatter) or low-density plastics.

  • Transfer: Funnel the waste into the primary container. Ensure the container is never filled beyond 80% capacity . Causality: Maintaining 20% headspace allows for vapor expansion and prevents over-pressurization.

  • Cross-Contamination Check: Verify that no acetone, ethanol, or other non-halogenated solvents from separate workflows are added to this container.

Phase 3: Labeling and SAA Storage

  • RCRA Compliant Labeling: Immediately affix a hazardous waste label. Explicitly write "6-chloro-4-fluoro-7-methyl-1H-indole" and check the "Halogenated" and "Toxic" indicator boxes.

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA away from heat sources and incompatible materials (e.g., strong oxidizers or strong bases).

Phase 4: EHS Handoff and Final Destruction

  • Pickup Initiation: Contact your institution's Environmental Health and Safety (EHS) department for pickup before the 180-day accumulation limit is reached.

  • High-Temperature Incineration: The licensed waste contractor will transport the waste to a facility equipped with a[5]. The waste is combusted at temperatures exceeding 850°C, and the resulting exhaust gases are passed through an [8] to neutralize the HF and HCl byproducts.

Mandatory Disposal Workflow Visualization

The following diagram illustrates the logical flow of the halogenated waste disposal process, emphasizing the critical segregation and neutralization steps.

WasteDisposal Gen 6-chloro-4-fluoro-7-methyl-1H-indole Waste Generation Decision Segregation Check: Halogenated? Gen->Decision Halogenated Halogenated Organic Waste Container (HDPE) Decision->Halogenated Yes (Cl, F present) Labeling RCRA Compliant Labeling (Date & Constituents) Halogenated->Labeling EHS EHS Collection & Satellite Accumulation Labeling->EHS Incineration High-Temp Incineration (>850°C) EHS->Incineration Scrubber Alkaline Scrubber (Neutralizes HCl & HF) Incineration->Scrubber Exhaust Gases Safe Safe Exhaust / Ash Disposal Scrubber->Safe

Workflow for the segregation, collection, and thermal destruction of halogenated indole waste.

Emergency Spill Response

In the event of an accidental spill of 6-chloro-4-fluoro-7-methyl-1H-indole:

  • Isolate: Evacuate immediate personnel and ensure the fume hood is operating at maximum exhaust.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container[7]. Label as "Halogenated Solid Spill Debris."

References

  • Hazardous Waste Experts. "The EPA Mixture Rule and the EPA Derived Rule - What are they and How do they differ?" [Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." [Link]

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials."[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[Link]

  • Tel Aviv University Center for Nanoscience and Nanotechnology. "CCNS Laboratory Safety Manual." [Link]

  • Environmental Protection Agency Ireland. "ATTACHMENTS F – CONTROL & MONITORING."[Link]

  • National Institutes of Health (NIH) / PMC. "Tandem catalysis enables chlorine-containing waste as chlorination reagents."[Link]

Sources

Handling

Essential Protective Measures for Handling 6-chloro-4-fluoro-7-methyl-1H-indole: A Procedural Guide

For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of novel chemical entities is paramount. This guide provides immediate, essential safety and logistical in...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of novel chemical entities is paramount. This guide provides immediate, essential safety and logistical information for the personal protective equipment (PPE) required when working with 6-chloro-4-fluoro-7-methyl-1H-indole. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to ensure a high margin of safety.

The core principle underpinning these recommendations is a cautious approach, treating 6-chloro-4-fluoro-7-methyl-1H-indole with the respect due to a compound with a partially understood toxicological profile. The presence of halogen atoms (chlorine and fluorine) and the indole scaffold necessitates stringent protective measures to mitigate potential health risks.

Hazard Analysis and Assumed Risks

While specific toxicological data for 6-chloro-4-fluoro-7-methyl-1H-indole is not extensively available, information on the closely related compound, 6-chloro-4-fluoro-1H-indole, indicates potential hazards. The primary concerns are acute toxicity if ingested and the potential for skin sensitization.[1] Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and skin contact.

Hazard Classification (Assumed)DescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion
Skin Sensitization May cause an allergic skin reaction.[1]Dermal Contact
Eye Irritation Potential for irritation upon contact.Ocular Contact
Respiratory Irritation Potential for irritation if inhaled as dust or aerosol.Inhalation

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following is a detailed breakdown of the required equipment, emphasizing the rationale behind each selection.

Hand Protection: The First Line of Defense

Given the potential for skin sensitization, robust hand protection is non-negotiable.

  • Glove Type: Double gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a range of chemicals. For prolonged handling or in situations with a higher risk of splash, consider a more robust glove material such as Viton® or a Silver Shield®/4H® laminate, worn under a pair of nitrile gloves.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Donning and Doffing: Contaminated gloves should be removed carefully to avoid cross-contamination of skin and surfaces. Hands should be washed thoroughly with soap and water after glove removal.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory to protect street clothes and skin from accidental spills.

  • Apron: For procedures involving larger quantities of the compound or a significant risk of splashing, a chemically resistant apron worn over the lab coat is advised.

Eye and Face Protection: Safeguarding Vision
  • Safety Glasses: At a minimum, safety glasses with side shields must be worn.

  • Chemical Goggles: For any procedure with the potential for splashing, chemical splash goggles are required to provide a complete seal around the eyes.

  • Face Shield: When handling larger volumes or during procedures that could generate aerosols, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Respiratory Protection: Preventing Inhalation Exposure

All handling of solid 6-chloro-4-fluoro-7-methyl-1H-indole or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Fume Hood: Ensure the fume hood is functioning correctly, with a current inspection sticker and an adequate face velocity.

  • Respirator: In the rare event that handling outside of a fume hood is unavoidable, or during a large spill, a properly fitted respirator with organic vapor cartridges and a particulate filter (N95 or higher) is necessary. All personnel requiring respirator use must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.

Operational and Disposal Plans: A Step-by-Step Approach

Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid compound, do so on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all non-disposable equipment with a suitable solvent. Wipe down the work surface of the fume hood.

Waste Disposal

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with 6-chloro-4-fluoro-7-methyl-1H-indole, including gloves, weigh papers, and pipette tips, must be collected in a designated hazardous waste container.

  • Halogenated Waste: As a halogenated organic compound, this waste must be segregated into a container specifically for halogenated waste. Do not mix with non-halogenated waste streams.[2][3][4][5]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-chloro-4-fluoro-7-methyl-1H-indole".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In the event of a small spill within the fume hood, use an absorbent material to contain it, and then decontaminate the area. For larger spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_workspace Prepare Clean Workspace prep_fumehood->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Equipment handle_solution->post_decon After Experiment post_clean Clean Workspace post_decon->post_clean disp_collect Collect Contaminated Materials post_clean->disp_collect Generate Waste disp_label Label as Halogenated Waste disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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